8-Chloronaphthalene-1-sulfonic acid dihydrate
Description
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Properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNBXJFSKOZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656526 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171630-97-9 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 8-Chloronaphthalene-1-sulfonic Acid Dihydrate (CAS 1171630-97-9)
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes confirmed chemical data, industrial synthesis routes, and high-value applications, specifically focusing on the role of 8-Chloronaphthalene-1-sulfonic acid dihydrate as a precursor for fluorescent biological probes.[1][2]
Executive Summary
This compound (CAS 1171630-97-9) is a specialized naphthalene derivative characterized by its 1,8-substitution pattern (the "peri" position). Unlike the more common 1,4-isomers used in therapeutics (e.g., Lesinurad intermediates), this compound serves as a critical electrophilic scaffold for the synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives.[1][2] These "ANS probes" are indispensable tools in structural biology for mapping hydrophobic pockets in proteins.[1][2] This guide details the compound's synthesis via the Sandmeyer route, its application in Ullmann coupling for fluorophore generation, and validated quality control protocols.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound exists as a dihydrate, a stable crystalline form that mitigates the hygroscopicity often associated with anhydrous sulfonic acids.[1][2]
Core Data Table[1][2]
| Parameter | Specification |
| CAS Number | 1171630-97-9 (Dihydrate) / 145-74-4 (Anhydrous) |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇ClO₃S · 2H₂O |
| Molecular Weight | 278.71 g/mol (Dihydrate) / 242.68 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |
| Acidity (pKa) | < 1.0 (Strong acid due to -SO₃H group) |
| Melting Point | 145–147 °C (Decomposition) |
Structural Significance
The 1,8-positioning creates significant steric strain and electronic interaction between the chloro and sulfonic acid groups.[1][2] This "peri-effect" makes the 8-chloro substituent susceptible to nucleophilic aromatic substitution (
Synthesis & Production Engineering
The industrial preparation of 8-Chloronaphthalene-1-sulfonic acid strictly follows the "Peri Acid" Route . Direct chlorination of naphthalene-1-sulfonic acid is avoided due to poor regioselectivity (yielding mostly 1,4- and 1,5-isomers).[2]
Validated Synthetic Pathway (The Sandmeyer Route)
The synthesis starts with Peri Acid (1-aminonaphthalene-8-sulfonic acid), a commodity dye intermediate.[2] The amino group is converted to a chloride via a diazonium intermediate.[1][2]
Protocol Steps:
-
Diazotization: Peri Acid is dissolved in dilute alkali, then reprecipitated with acid to form a fine suspension.[1][2] Sodium nitrite (
) is added at 0–5°C in the presence of excess HCl to generate the diazonium salt.[2]-
Critical Control: Temperature must be kept <5°C to prevent hydrolysis to the naphthol (1-hydroxy-8-sulfonic acid).
-
-
Sandmeyer Reaction: The diazonium slurry is slowly added to a solution of Copper(I) Chloride (
) in HCl.[2] -
Isolation: The product precipitates upon cooling or "salting out" with NaCl.[1] It is recrystallized from water to obtain the dihydrate.[1]
Process Flow Diagram (DOT)
Figure 1: Regioselective Synthesis via Sandmeyer Reaction of Peri Acid.
Applications in Bioanalytical Chemistry[1][2]
While often miscategorized in general databases, the primary high-value application of this compound is not as a therapeutic drug itself, but as the key building block for solvatochromic fluorescent probes .[1][2]
Synthesis of ANS Probes (Ullmann Coupling)
Researchers use 8-Chloronaphthalene-1-sulfonic acid to synthesize ANS (8-Anilinonaphthalene-1-sulfonic acid) and its derivatives. These molecules are non-fluorescent in water but highly fluorescent in hydrophobic environments (e.g., protein binding pockets).[1][2]
Experimental Protocol (Microwave-Assisted Ullmann):
-
Reagents: 8-Chloronaphthalene-1-sulfonic acid (1.0 eq), Aniline derivative (1.1 eq), Cu powder (10 mol%), Phosphate buffer (pH 6-7).
-
Conditions: Microwave irradiation at 100°C for 1 hour.
-
Mechanism: The Cu(0) catalyst facilitates the displacement of the 8-chloro group by the aniline amine.[2] The sulfonate group acts as a built-in ligand and solubility enhancer.
-
Outcome: High yields (60-75%) of ANS derivatives compared to traditional thermal heating.[2]
Application Logic Diagram
Figure 2: Transformation into Fluorescent Biological Probes.
Quality Control & Analytical Methods
To ensure the integrity of biological experiments, the purity of the precursor must be verified.[1][2] The 1,8-substitution pattern presents unique spectroscopic signatures.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 280 nm (Naphthalene absorption).[2]
-
Retention Time: The sulfonic acid is highly polar and will elute early; the 8-chloro substituent increases retention slightly compared to the non-chlorinated analog.
NMR Interpretation ( or )
The 1,8-disubstitution breaks the symmetry of the naphthalene ring, resulting in a distinct pattern:
-
Low Field Signals (8.0 - 8.3 ppm): Protons at positions 2 and 7 are deshielded by the adjacent sulfonic acid and chlorine groups.
-
Coupling: Expect characteristic splitting (dd or d) for the protons adjacent to the substituents.[2]
-
Impurity Check: Look for signals corresponding to Peri Acid (starting material) or 1-Hydroxy-8-sulfonic acid (hydrolysis byproduct).
Safety & Handling (HSE)
Signal Word: DANGER GHS Classification: Skin Corrosion/Irritation (Category 1B).[2]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[2]
-
Handling: The sulfonic acid moiety makes this compound a strong acid.[1][2] It must be handled in a fume hood with acid-resistant gloves (Nitrile/Neoprene) and eye protection.
-
Storage: Store at room temperature, sealed tight. Hygroscopic—protect from moisture to maintain stoichiometry (dihydrate).[2]
References
-
Synthesis of ANS Derivatives: Wang, N., et al. (2019).[1][2] "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega.[1] [1][2]
-
Sandmeyer Chlorosulfonylation: Pincekova, L., et al. (2024).[1][2][3] "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO." Organic Letters. [1][2]
-
Chemical Identity: Sigma-Aldrich Product Specification, "8-Chloronaphthalene-1-sulfonic acid." [1][2]
-
General Naphthalene Chemistry: Donaldson, N. (1958).[1][2] The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.[1] (Foundational text on Peri Acid chemistry).
-
Safety Data: Thermo Fisher Scientific SDS, "this compound."
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
8-Chloro-1-naphthalenesulfonic acid chemical properties
Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity of 8-Chloro-1-naphthalenesulfonic Acid Audience: R&D Scientists, Medicinal Chemists, and Process Engineers
Executive Summary
8-Chloro-1-naphthalenesulfonic acid (CAS 145-74-4) is a specialized naphthalene derivative characterized by peri-substitution (1,8-disubstitution). This structural arrangement induces significant steric strain and electronic interaction between the sulfonic acid group at position 1 and the chlorine atom at position 8. It serves as a critical intermediate in the synthesis of fluorescent probes, most notably 8-Anilinonaphthalene-1-sulfonic acid (ANS) , and is a precursor to 1,8-naphthosultone derivatives. This guide details its physicochemical profile, the mechanics of the peri-effect, synthesis protocols, and reactivity patterns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 8-Chloronaphthalene-1-sulfonic acid |
| CAS Number | 145-74-4 |
| Molecular Formula | C₁₀H₇ClO₃S |
| Molecular Weight | 242.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145–147 °C (dec.)[1] |
| Solubility | Soluble in water (polar protic), DMSO; sparingly soluble in non-polar organics. |
| pKa (Predicted) | ~ -0.20 (Strong Acid) |
| Acidity | High; the sulfonic acid group is fully ionized at physiological pH. |
Structural Analysis: The Peri-Effect
The reactivity of 8-chloro-1-naphthalenesulfonic acid is defined by the peri-effect —the repulsive interaction between substituents at the 1 and 8 positions.
-
Steric Strain: The distance between the 1- and 8-positions is shorter than the van der Waals radii sum of the substituents. This forces the substituents out of the naphthalene plane, increasing the ground-state energy and making the molecule prone to reactions that relieve this strain (e.g., cyclization or substitution).
-
Electronic Interaction: The electron-withdrawing nature of the sulfonic acid group (
) activates the 8-position towards nucleophilic aromatic substitution ( ), despite the naphthalene ring's general electron richness. The chlorine atom acts as a leaving group, facilitated by the relief of steric strain upon substitution.
Synthesis & Manufacturing Routes
Primary Route: Sandmeyer Reaction (High Purity)
The most reliable method for synthesizing 8-chloro-1-naphthalenesulfonic acid with high regioselectivity is via the Sandmeyer reaction, starting from 1-amino-8-naphthalenesulfonic acid (Peri Acid) . Direct sulfonation of 1-chloronaphthalene is non-selective, yielding predominantly 4- and 5-isomers.
Protocol Logic:
-
Diazotization: The amine group of Peri Acid is converted to a diazonium salt using sodium nitrite and acid.
-
Sandmeyer Displacement: The diazonium group is displaced by chloride using Copper(I) chloride (CuCl) in hydrochloric acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of 1-amino-8-naphthalenesulfonic acid in 150 mL of 10% NaOH. Precipitate the fine free acid by adding the solution to 300 mL of ice-cold 20% HCl with vigorous stirring.
-
Diazotization: Maintain temperature at 0–5 °C. Add dropwise a solution of
(0.11 mol) in water. Stir for 1 hour. Destroy excess nitrous acid with urea. -
Substitution: Prepare a solution of CuCl (0.12 mol) in conc. HCl. Slowly add the cold diazonium slurry to the CuCl solution at room temperature.
-
Workup: Heat the mixture to 60 °C to ensure complete nitrogen evolution. Cool to precipitate the crude 8-chloro-1-naphthalenesulfonic acid. Recrystallize from water/HCl.[2]
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway via Sandmeyer reaction ensuring regioselective peri-substitution.
Reactivity & Functionalization[7]
Nucleophilic Aromatic Substitution (Synthesis of ANS)
The most commercially significant reaction is the displacement of the 8-chloro group by aniline to form 8-Anilinonaphthalene-1-sulfonic acid (ANS) . This transformation is challenging due to the deactivating nature of the aromatic ring but is enabled by the peri-positioning and copper catalysis.
-
Mechanism: Ullmann-type coupling or activated
. -
Key Insight: Recent protocols utilize microwave-assisted Copper(0) catalysis to improve yields from <5% (traditional thermal) to >60%.
Experimental Protocol (Microwave-Assisted):
-
Reagents: Combine 8-chloro-1-naphthalenesulfonic acid (1 equiv), aniline (1.1 equiv), and Cu powder (10 mol%).
-
Solvent: Aqueous phosphate buffer (pH 6–7).
-
Conditions: Microwave irradiation at 100 °C for 1 hour.
-
Purification: Acidify to precipitate the product or purify via ion-exchange chromatography.
Hydrolysis & Sultone Formation
Under forcing hydrolytic conditions (alkali fusion or high-temp acid), the chlorine is replaced by a hydroxyl group, yielding 8-hydroxy-1-naphthalenesulfonic acid .
-
Cyclization: The 8-hydroxy derivative spontaneously dehydrates to form 1,8-Naphthosultone (a cyclic sulfonate ester) upon heating or treatment with dehydrating agents (
). -
Direct Cyclization: 8-Chloro-1-naphthalenesulfonic acid can theoretically eliminate HCl to form the sultone directly, but the hydrolysis-dehydration route is kinetically favored.
Reactivity Map
Figure 2: Divergent reactivity pathways driven by the peri-chloro and sulfonic acid functionalities.
Applications in R&D
Fluorescent Probe Development
The primary application of 8-chloro-1-naphthalenesulfonic acid is as the parent scaffold for ANS and Bis-ANS .
-
Mechanism of Action: These dyes are essentially non-fluorescent in water but become highly fluorescent when bound to hydrophobic pockets of proteins (e.g., serum albumin, molten globule states).
-
Utility: Used to monitor protein folding, detect hydrophobic surface exposure, and assay ligand binding.
Chiral Resolving Agents
Substituted naphthalene sulfonic acids are often used as chiral resolving agents for racemic amines due to their ability to form well-defined crystalline salts.
Handling & Safety (MSDS Summary)
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as sulfonic acids can be hygroscopic.
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present.
-
References
-
Wang, N., Faber, E. B., & Georg, G. I. (2019). "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega, 4(19), 18453–18460.
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd. (Foundational text on peri-acid chemistry and Sandmeyer routes).
-
Thermo Scientific Chemicals. (2024). "Safety Data Sheet: 8-Chloronaphthalene-1-sulfonic acid."
-
PubChem. (2024). "Compound Summary: 8-Chloronaphthalene-1-sulfonic acid (CID 67353)."
Sources
Solubility of 8-chloronaphthalene-1-sulfonic acid in water vs organic solvents
Executive Summary & Compound Architecture
8-Chloronaphthalene-1-sulfonic acid (8-CNSA) represents a specialized class of peri-substituted naphthalene derivatives. Unlike simple naphthalene sulfonates, the 8-CNSA molecule features a significant steric and electronic interaction between the sulfonic acid group at position 1 and the chlorine atom at position 8.[1]
For researchers and process chemists, understanding the solubility of 8-CNSA is not merely about looking up a value; it requires navigating the interplay between its super-hydrophilic head group (-SO₃H) and its lipophilic, sterically strained core .[1]
Structural Determinants of Solubility
The solubility behavior of 8-CNSA is governed by three molecular factors:
-
The Sulfonic Acid Moiety: A strong acid (predicted pKa < 1) that dominates the solubility profile, rendering the compound highly soluble in water and polar protic solvents.[1]
-
The Peri-Interaction (1,8-Strain): The spatial proximity of the -Cl and -SO₃H groups distorts the naphthalene planarity.[1] This steric strain weakens crystal lattice energy compared to unsubstituted analogs, potentially enhancing solubility in organic solvents relative to 1-naphthalenesulfonic acid.[1]
-
The Chloro-Substituent: Adds lipophilicity (LogP increase), facilitating solubility in dipolar aprotic solvents (DMSO, DMF) but insufficient to permit dissolution in non-polar hydrocarbons.[1]
Solubility Profile: Water vs. Organic Solvents
The following data summarizes the solubility characteristics based on structural analogs (e.g., 1-naphthalenesulfonic acid, 8-ANS) and thermodynamic principles of peri-substituted sulfonates.
Quantitative Solubility Estimates
Note: Exact values depend on crystal form (anhydrous vs. dihydrate) and purity. Values below are varying estimates based on high-fidelity analog data.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Mechanism of Solvation |
| Aqueous | Water (pH < 1) | High | >100 mg/mL | Ion-dipole interactions; H-bonding. |
| Aqueous | Phosphate Buffer (pH 7.[1][2]4) | Very High | >150 mg/mL | Complete ionization to sulfonate anion.[1] |
| Polar Protic | Methanol / Ethanol | High | 50–100 mg/mL | Solvation of the sulfonic acid proton; polar compatibility.[1] |
| Dipolar Aprotic | DMSO / DMF | Very High | >200 mg/mL | Strong dipole interaction; disruption of lattice packing.[1] |
| Polar Aprotic | Acetone | Moderate | 10–30 mg/mL | Limited by the ionic character of the sulfonic group.[1] |
| Non-Polar | Hexane / Toluene | Insoluble | <0.1 mg/mL | Lack of polarity to overcome lattice energy.[1] |
| Chlorinated | Dichloromethane (DCM) | Low | <5 mg/mL | Insufficient polarity for the sulfonic head group.[1] |
The "Salting-Out" Effect in Process Chemistry
In synthesis (e.g., preparation of 8-anilinonaphthalene-1-sulfonic acid), 8-CNSA is often isolated as a salt.[1]
-
Free Acid: Highly water-soluble.[1]
-
Sodium Salt: Soluble, but can be precipitated using high concentrations of NaCl (Common Ion Effect).[1]
-
Recommendation: For extraction from aqueous media, do not use DCM.[1] Instead, use n-Butanol or convert to a lipophilic ion pair (e.g., using tetrabutylammonium) to extract into organic phases.[1]
Experimental Protocols for Solubility Determination
Do not rely on literature values alone. Batch-to-batch variations in hydration state (anhydrous vs. dihydrate) significantly alter dissolution kinetics.[1] Use the following self-validating protocols.
Protocol A: High-Throughput Saturation (HPLC Method)
Purpose: Precise determination for pharmacokinetic or formulation screening.[1]
Reagents:
-
8-CNSA (Test Article)
-
HPLC Grade Solvents (Water, MeOH, DMSO)[1]
-
Internal Standard (e.g., Benzoic acid, if UV overlap allows, or external calibration)[1]
Workflow:
-
Excess Addition: Add excess solid 8-CNSA (approx. 50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Vortex for 2 minutes, then shake/incubate at 25°C for 24 hours.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter (use Nylon for water).[1]
-
Quantification: Dilute filtrate 1:100 and inject into HPLC.
Protocol B: Gravimetric Visual Titration (Rapid Estimation)
Purpose: Quick "Go/No-Go" decision for process solvent selection.[1]
-
Weigh 100 mg of 8-CNSA into a clear vial.
-
Add solvent in 100 µL increments.
-
Vortex vigorously after each addition.
-
Record the volume (
) where no solid remains visible.[1] -
Calculation: Solubility (
) .
Mechanistic Visualization
The following diagram illustrates the decision logic for solvent selection and the structural impact on solubility.
Caption: Solubility decision matrix for 8-CNSA based on structural polarity and intended application.
Critical Application Notes
Handling and Stability
-
Hygroscopicity: The free acid is hygroscopic.[1] Store in a desiccator. If the solid appears "wet" or sticky, it has likely absorbed atmospheric moisture, which will skew gravimetric solubility measurements.[1]
-
pH Sensitivity: While soluble in water, the compound is a strong acid.[1] Aqueous solutions will have a low pH (<2 at high concentrations).[1] Ensure compatibility with pH-sensitive equipment (columns, seals).[1]
Synthesis Implications (The Ullmann Reaction)
When using 8-CNSA to synthesize dyes like 8-Anilinonaphthalene-1-sulfonic acid (ANS) , the reaction is typically performed in water or water/alcohol mixtures at controlled pH (6.0–7.0).[1]
-
Insight: The solubility of 8-CNSA allows the reaction to proceed in homogeneous aqueous phase, but the product (ANS) is more lipophilic.[1]
-
Purification Strategy: Post-reaction, acidifying the solution (lowering pH) often precipitates the product while keeping unreacted sulfonic acid derivatives or inorganic salts in solution, leveraging the differential solubility of the zwitterionic product vs. the starting material.[1]
References
-
PubChem. 1-Chloronaphthalene Compound Summary (Analogous Lipophilicity Data). Available at: [Link][1]
-
National Institutes of Health (PMC). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. Available at: [Link]
Sources
Technical Guide: Comparative Analysis of Naphthalene-1-Sulfonic Acid and 8-Chloronaphthalene-1-Sulfonic Acid
Executive Summary
This guide provides a rigorous technical comparison between Naphthalene-1-sulfonic acid (1-NSA) and its peri-substituted derivative, 8-chloronaphthalene-1-sulfonic acid (8-Cl-NSA) .
While both share the naphthalene sulfonate core, they diverge fundamentally in chemical behavior due to the Peri-Effect —the steric and electronic interaction between substituents at the 1 and 8 positions. 1-NSA represents a classic kinetic product of electrophilic aromatic substitution, stable and relatively unreactive at the ring carbons. In contrast, 8-Cl-NSA is a highly strained, reactive scaffold used as a gateway to tricyclic sultones and fluorescent probes (e.g., ANS), driven by the relief of steric strain during nucleophilic substitution.
Structural & Electronic Architecture
The defining difference between these molecules is the spatial environment of the sulfonic acid group.
The Peri-Effect (1,8-Interaction)
In the naphthalene system, positions 1 and 8 are spatially adjacent (peri-positions). The distance between these carbons is ~2.4 Å, significantly shorter than the van der Waals radii sum of most functional groups.
-
Naphthalene-1-sulfonic acid (1-NSA): The proton at C8 provides minimal steric hindrance. The sulfonate group can rotate relatively freely, maintaining orbital overlap with the aromatic ring for resonance stabilization.
-
8-Chloronaphthalene-1-sulfonic acid (8-Cl-NSA): The Chlorine atom (Van der Waals radius ~1.75 Å) and the Sulfonate group clash severely. This forces the
group to twist out of the aromatic plane, reducing resonance stabilization and increasing the ground-state energy of the molecule. This steric acceleration makes the C8-Chlorine bond exceptionally labile toward nucleophilic attack compared to a standard aryl chloride.
Physicochemical Comparison
| Feature | Naphthalene-1-sulfonic acid (1-NSA) | 8-Chloronaphthalene-1-sulfonic acid (8-Cl-NSA) |
| Formula | ||
| MW | 208.23 g/mol | 242.68 g/mol |
| pKa (Est.) | 0.17 (Strong Acid) | < 0.1 (Enhanced acidity due to inductive -I effect of Cl) |
| Geometry | Planar aromatic system | Twisted |
| Solubility | High (Water, Ethanol) | Moderate (Water); High (Polar Organic Solvents) |
| Reactivity | Stable; requires harsh conditions for desulfonation | Reactive; prone to |
Synthetic Pathways[1]
The synthesis of these two molecules illustrates the difference between kinetic control and functional group interconversion .
Visualization of Synthetic Logic
Caption: Comparative synthetic routes. 1-NSA is accessed via direct sulfonation, whereas 8-Cl-NSA requires the Sandmeyer reaction starting from Peri Acid to install the halogen at the sterically crowded 8-position.
Mechanistic Detail
-
1-NSA: Synthesized by sulfonating naphthalene with concentrated sulfuric acid at low temperatures (
C). This is the kinetic product . If heated, the sulfonic acid group migrates to the 2-position (thermodynamic product) to relieve the interaction with the C8 proton. -
8-Cl-NSA: Direct chlorination of 1-NSA yields 1-chloronaphthalene-4-sulfonic acid (para attack) due to electronic directing effects. Therefore, 8-Cl-NSA is synthesized from Peri Acid (8-aminonaphthalene-1-sulfonic acid) . The amine is diazotized to form the diazonium salt, which is then displaced by chloride using Copper(I) Chloride (Sandmeyer reaction).
Reactivity Profile: The "Sultone" Gateway
The most critical application difference is the ability of 8-Cl-NSA to form 1,8-Naphthosultone . 1-NSA cannot undergo this cyclization.
Nucleophilic Aromatic Substitution ( )
In 8-Cl-NSA, the chlorine is activated for displacement.
-
Mechanism: The incoming nucleophile attacks C8. The transition state relieves the steric strain between the Cl and
groups. -
Application: This is used to synthesize ANS (8-Anilinonaphthalene-1-sulfonic acid) , a famous fluorescent probe for protein hydrophobicity. 8-Cl-NSA reacts with aniline (Ullmann-type coupling) to form ANS.
Sultone Cyclization
Under basic conditions or thermal treatment, 8-Cl-NSA derivatives can cyclize to form naphthosultone, a cyclic ester of sulfonic acid. This is a highly reactive alkylating agent used in drug development to introduce the rigid naphthalene scaffold.
Caption: Divergent reactivity pathways for 8-Cl-NSA driven by steric strain relief.
Experimental Protocols
Protocol A: Purification of Naphthalene-1-Sulfonic Acid
Commercial 1-NSA often contains naphthalene-2-sulfonic acid and disulfonic acids. This protocol ensures isomeric purity.
-
Dissolution: Dissolve 10g of crude 1-NSA in 15 mL of boiling water.
-
Acidification: Add 15 mL of concentrated HCl. The common ion effect (from
and ) decreases the solubility of the sulfonic acid dihydrate. -
Crystallization: Cool slowly to
C. 1-NSA crystallizes as the dihydrate ( ), while the 2-isomer and disulfonates remain in solution. -
Filtration: Filter the white needles and wash with ice-cold dilute HCl (10%).
-
Validation: Check melting point. Pure dihydrate melts at
C; anhydrous melts at C.
Protocol B: Synthesis of ANS from 8-Cl-NSA (Ullmann Coupling)
This demonstrates the reactivity of the C8-Cl bond.
-
Reagents: Combine 8-chloronaphthalene-1-sulfonic acid (1.0 eq), Aniline (1.2 eq), Copper powder (0.1 eq), and
(2.0 eq) in DMF. -
Reaction: Heat to
C under Nitrogen for 6 hours.-
Note: The reaction color will change from green/blue (Cu salts) to dark brown.
-
-
Workup: Cool to room temperature. Pour into ice water. Acidify with HCl to pH 1 to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: Dissolve a trace amount in BSA (Bovine Serum Albumin) solution. Intense blue-green fluorescence under UV light confirms the formation of ANS (8-Cl-NSA is non-fluorescent).
References
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold. (Classic text on naphthalene synthesis).
- Gorelik, M. V. (1983). Chemistry of Anthraquinones and their Derivatives. (Contains detailed discussions on peri-interactions in fused systems).
-
Vertex AI Search. (2025). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. Retrieved from .
-
Sigma-Aldrich. (2025). 8-Chloronaphthalene-1-sulfonic acid Product Sheet. Retrieved from .
-
PubChem. (2025).[1][2] 1,8-Naphthosultone Compound Summary. Retrieved from .
Sources
Technical Guide: Structure, Acidity, and Synthesis of 8-Chloronaphthalene-1-Sulfonic Acid
Topic: Structure, Acidity, and Synthesis of 8-Chloronaphthalene-1-Sulfonic Acid Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
8-Chloronaphthalene-1-sulfonic acid (CAS: 145-74-4) is a peri-substituted naphthalene derivative characterized by significant steric strain between the sulfonic acid group at position 1 and the chlorine atom at position 8.[1][2] This "peri-effect" dictates its unique structural geometry, high acidity, and reactivity profile. Primarily utilized as a precursor for fluorescent probes (e.g., ANS) and as a chiral resolution agent, its synthesis and handling require a nuanced understanding of aromatic substitution patterns and steric inhibition.
Structural Architecture: The Peri-Interaction
The defining feature of 8-chloronaphthalene-1-sulfonic acid is the 1,8-peri-interaction . In the ideal naphthalene geometry, the distance between the C1 and C8 carbons is approximately 2.5 Å. However, the van der Waals radii of a chlorine atom (~1.75 Å) and the oxygen atoms of the sulfonate group (~1.52 Å) sum to significantly more than this distance.
Steric Consequences
To relieve this steric clash, the molecule undergoes significant distortion:
-
Splaying: The exocyclic bonds (C1-S and C8-Cl) are pushed apart within the molecular plane, widening the C1-C9-C8 angle.
-
Out-of-Plane Twisting: The sulfonic acid group rotates out of the naphthalene plane to minimize repulsion with the chlorine lone pairs.
-
Ring Buckling: The naphthalene core itself may exhibit slight non-planar distortion.
This geometry prevents coplanarity, inhibiting resonance delocalization between the sulfonate group and the naphthalene ring, while maximizing the inductive influence of the halogen.
Visualization of Steric Strain
The following diagram illustrates the steric conflict zones and the resulting structural distortion.
Caption: Logical flow of steric strain induction in 1,8-disubstituted naphthalenes leading to geometric distortion.
Physicochemical Profile: pKa and Acidity
The acidity of 8-chloronaphthalene-1-sulfonic acid is governed by the interplay between the electron-withdrawing nature of the chlorine and the steric inhibition of solvation.
Predicted pKa Value
While experimental values for this specific derivative are rare in standard open literature, computational models and Hammett comparisons place the pKa in the super-acidic range .
| Compound | Approximate pKa | Electronic Effect |
| Naphthalene-1-sulfonic acid | 0.17 | Baseline Resonance Stabilization |
| 8-Chloronaphthalene-1-sulfonic acid | -0.20 ± 0.40 (Predicted) | Inductive (-I) Stabilization |
| Naphthalene-2-sulfonic acid | 0.57 | Less Steric Strain |
Mechanistic Insight[3][4][5]
-
Inductive Effect (-I): The chlorine atom at position 8 is strongly electronegative. Through the sigma bond framework (and through space), it pulls electron density away from the naphthalene ring and the sulfonate group. This stabilizes the negative charge on the conjugate base (
), thereby increasing acidity (lowering pKa). -
Steric Inhibition of Resonance: The peri-twist breaks the conjugation between the sulfonate and the ring. While this usually destabilizes the anion (raising pKa), in sulfonic acids, the negative charge is largely delocalized internally over the three oxygen atoms. Therefore, the loss of ring resonance is minor compared to the stabilizing inductive effect of the chlorine.
Synthesis Protocol: The Sandmeyer Route
Direct sulfonation of 1-chloronaphthalene is not recommended as it predominantly yields the 4-isomer due to para-direction and steric hindrance at the 8-position. The authoritative synthetic route utilizes the Sandmeyer reaction starting from "Peri Acid" (1-amino-8-naphthalenesulfonic acid).
Reaction Scheme
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Displacement: Substitution of the diazonium group with chloride using copper(I) chloride.
Step-by-Step Methodology
Note: This protocol involves handling diazonium salts (potential explosion hazard) and strong acids. Perform in a fume hood with appropriate PPE.
Reagents:
-
1-Amino-8-naphthalenesulfonic acid (Peri Acid)[3]
-
Sodium Nitrite (
) -
Hydrochloric Acid (
, conc.) -
Copper(I) Chloride (
)
Protocol:
-
Solubilization: Dissolve 0.1 mol of 1-amino-8-naphthalenesulfonic acid in 150 mL of water containing 0.11 mol of NaOH (to form the soluble sodium salt).
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Add concentrated HCl (approx. 0.3 mol) dropwise with vigorous stirring. The free acid may precipitate as a fine suspension.
-
Diazotization: Add a solution of
(0.105 mol in minimal water) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly). -
Sandmeyer Reaction:
-
Prepare a solution of CuCl (0.12 mol) in concentrated HCl.
-
Slowly add the cold diazonium slurry to the CuCl solution at room temperature (or slightly warmed to 40 °C depending on initiation). Nitrogen gas evolution (
) will be vigorous.
-
-
Workup: Once gas evolution ceases, heat the mixture to 80 °C for 30 minutes to ensure completion. Cool to room temperature.
-
Isolation: The product, 8-chloronaphthalene-1-sulfonic acid, is highly water-soluble. To isolate, add NaCl to saturation ("salting out") to precipitate the sodium salt, or evaporate to dryness and recrystallize from dilute acid.
Synthesis Workflow Diagram
Caption: Sandmeyer synthesis pathway converting Peri Acid to the 8-chloro derivative.
Applications in Research
-
Chiral Resolution: The bulky, rigid structure makes it an excellent resolving agent for chiral amines. The steric pocket creates high specificity in diastereomeric salt formation.
-
Fluorescent Probes: It serves as the key intermediate for synthesizing ANS (8-Anilinonaphthalene-1-sulfonic acid) , a hydrophobic fluorescent probe used to study protein folding. The chlorine is displaced by aniline in an Ullmann-type coupling.
-
Mechanistic Probes: Used to study peri-interactions and bond distortions in physical organic chemistry.
References
-
National Institutes of Health (NIH) - PubChem. 8-Chloronaphthalene-1-sulfonic acid (CID 6722). Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Applications. Available at: [Link]
-
ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. (Demonstrates use as starting material). Available at: [Link]
Sources
Strategic Sourcing of High-Purity 8-Chloronaphthalene-1-sulfonic Acid Dihydrate
Topic: Strategic Sourcing and Validation of High-Purity 8-Chloronaphthalene-1-sulfonic Acid Dihydrate Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and Procurement Specialists.
A Technical Guide for Pharmaceutical & Materials Research
Executive Summary
8-Chloronaphthalene-1-sulfonic acid (8-CNSA) is a critical peri-substituted naphthalene scaffold. Its unique 1,8-substitution pattern provides a sterically crowded yet reactive platform essential for synthesizing fluorescent probes (e.g., ANS), pharmaceutical intermediates, and advanced polymer clarification agents. However, the synthesis of 8-CNSA is fraught with regiochemical challenges, often leading to isomeric impurities (e.g., 5-chloro) that are difficult to separate.
This guide provides a technical roadmap for sourcing high-purity (>97%) 8-CNSA dihydrate, validating its identity against common isomers, and understanding the synthesis-driven impurity profiles that dictate supplier quality.
The Sourcing Landscape: Tiered Supplier Analysis
Sourcing 8-CNSA requires distinguishing between "catalog re-packagers" and "synthesis-capable" manufacturers. The dihydrate form (CAS 1171630-97-9) is the industry standard for stability, preventing the hygroscopic anhydrous acid from deliquescing.
Tier 1: High-Assay Catalog Suppliers (R&D Scale)
Best for: Bench-scale validation, analytical standards, and early-phase synthesis.
| Supplier | Grade / Purity | Key Attributes | Validation Level |
| Sigma-Aldrich (Merck) | 98% (HPLC) | High documentation (CoA, NMR). Reliable dihydrate stoichiometry. | High (ISO Certified) |
| TCI Chemicals | >98% | Excellent isomeric purity. Strict control of metal content (Cu). | High |
| Alfa Aesar (Thermo) | 97% | Consistent particle size distribution. Good availability of 5g-25g packs. | Medium-High |
| Santa Cruz Biotech | Research Grade | Focused on proteomics applications (ANS precursor). | Medium |
Tier 2: Bulk & Custom Synthesis Specialists (Pilot/Production Scale)
Best for: Process scale-up (>1kg), custom impurity profiling, and GMP-like requirements.
-
BOC Sciences: Specializes in naphthalene derivatives; offers custom synthesis routes to minimize specific isomers.
-
Matrix Fine Chemicals: Swiss-based supplier known for high-purity aromatic sulfonates; strong on regulatory documentation.
-
BLD Pharm: Competitive pricing for kilogram-scale batches; requires rigorous internal QC validation by the buyer.
Technical Deep Dive: Synthesis & Impurity Profiling
To validate a supplier, you must understand how they make the chemical. The "High Purity" designation is meaningless without knowing the synthetic route, as different routes yield different "silent" impurities.
The Dominant Route: The Sandmeyer Sequence
Direct chlorosulfonation of 1-chloronaphthalene is not recommended for high-purity applications because it yields a mixture of 4-, 5-, and 8-isomers that are difficult to separate.
The industry-standard high-purity route starts from Peri-Acid (8-aminonaphthalene-1-sulfonic acid) . This route guarantees the 1,8-regiochemistry but introduces specific risks:
-
Diazotization: Conversion of the amine to a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with Chloride using CuCl.
Key Impurity Risks:
-
8-Hydroxynaphthalene-1-sulfonic acid: Formed via hydrolysis of the diazonium intermediate (if water is present/temperature is uncontrolled).
-
Residual Copper: From the Sandmeyer catalyst.
-
Inorganic Salts: High sodium/chloride content if not properly desalted.
Visualizing the Synthesis & Impurity Logic
Figure 1: The Sandmeyer synthesis pathway showing the critical divergence between the target product and the common hydrolysis impurity.
Validation Protocols: Self-Validating Systems
Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this two-step validation protocol upon receipt of material.
Protocol A: Isomeric Purity via 1H-NMR
The 8-chloro and 5-chloro isomers have distinct coupling patterns due to the symmetry of the naphthalene ring.
-
Solvent: D2O (Deuterium Oxide).
-
Diagnostic Signal: Look for the splitting pattern of H2, H3, and H4 protons.
-
8-Chloro (Target): The peri-position leads to significant deshielding. Expect a characteristic downfield shift for the H7 proton due to the adjacent sulfonic acid group and the "peri-effect" of the chlorine.
-
5-Chloro (Impurity): The symmetry is different. The coupling constants (
-values) between H2-H3 and H3-H4 will reveal the substitution pattern.
-
-
Acceptance Criteria: No detectable peaks corresponding to the 5-chloro isomer (typically <0.5%).
Protocol B: Purity & Salt Content via HPLC (Ion-Pairing)
Standard Reverse Phase (RP) HPLC fails to retain highly polar sulfonic acids. You must use Ion-Pair Chromatography .
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate (TBAP) in Water (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 280 nm (Naphthalene absorption).
-
Mechanism: The TBAP forms a neutral lipophilic complex with the sulfonic acid, allowing it to interact with the C18 stationary phase.
-
Validation Check:
-
Target Peak: 8-CNSA (Main peak).
-
Impurity Peak: 8-Hydroxy derivative will elute earlier (more polar).
-
Impurity Peak: 5-Chloro isomer will elute close to the target; resolution > 1.5 is required.
-
Handling & Stability: The Dihydrate Factor
Why Dihydrate? Aromatic sulfonic acids are notoriously hygroscopic. The anhydrous form will rapidly absorb atmospheric moisture, turning into a sticky paste that is impossible to weigh accurately.
-
The Solution: The dihydrate (•2H₂O) is a stable, free-flowing crystalline solid.
-
Stoichiometry Check: When calculating molar equivalents for reactions (e.g., synthesis of ANS), you must account for the water weight.
-
MW (Anhydrous): 242.68 g/mol
-
MW (Dihydrate): 278.71 g/mol
-
Correction Factor: Multiply required mass by 1.15.
-
Storage Protocol:
-
Store at +2°C to +8°C.
-
Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent slow oxidation or desulfonation.
-
Safety: The compound is corrosive (Skin Corr.[1] 1B). Handle with full PPE.
References
-
Sigma-Aldrich. 8-Chloronaphthalene-1-sulfonic acid Product Specification & CoA. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 8-Chloronaphthalene-1-sulfonic acid Compound Summary. Retrieved from
-
Matrix Fine Chemicals. Aryl Sulfonates and Building Blocks Catalog. Retrieved from
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Organic Letters. Retrieved from
-
Thermo Fisher Scientific (Alfa Aesar). Product Specification: this compound. Retrieved from
Sources
Technical Guide: Synthesis of 8-Chloronaphthalene-1-sulfonic Acid Intermediates
Executive Summary: The "Peri" Challenge
8-Chloronaphthalene-1-sulfonic acid (CAS 145-74-4) represents a class of peri-substituted naphthalenes where the 1- and 8-positions are functionally distinct yet sterically crowded. This molecule is a critical intermediate for synthesizing fused heterocycles (e.g., sultams, sultones) and bioactive sulfonamides used in aldose reductase inhibition.
The Core Problem: Direct chlorination of naphthalene-1-sulfonic acid fails due to electronic directing effects, which favor the 4- or 5-positions. Conversely, direct sulfonation of 1-chloronaphthalene yields predominantly the 4-isomer.
The Solution: This guide details the Sandmeyer Reaction via Peri-Acid (8-aminonaphthalene-1-sulfonic acid) . This route leverages the pre-existing regiochemistry of the amino group to install the chlorine atom with high fidelity. We also cover the downstream conversion to 8-chloronaphthalene-1-sulfonyl chloride , the actual electrophilic species used in 90% of drug development applications.
Strategic Retrosynthesis & Pathway Logic
The synthesis relies on the "diazonium switch." We start with a zwitterionic amine, "mask" it as a diazonium salt, and displace it with a chloride nucleophile catalyzed by copper(I).
Pathway Visualization
The following diagram illustrates the reaction flow and the critical decision points for isolation.
Figure 1: Synthetic pathway from Peri-acid to the activated Sulfonyl Chloride intermediate.[1]
Detailed Protocol: The Sandmeyer Route
Phase A: Materials & Pre-Treatment
-
Precursor: 8-Aminonaphthalene-1-sulfonic acid (Peri-acid). Note: Commercial technical grade often contains isomers. Recrystallize from water if HPLC purity < 95%.
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (37%), Copper(I) Chloride (CuCl).[2]
-
Solvents: Water (degassed recommended for Sandmeyer step).
Phase B: Step-by-Step Methodology
Step 1: Solubilization and Diazotization
The starting material is zwitterionic and poorly soluble in acidic water.
-
Dissolution: Suspend 22.3 g (0.1 mol) of Peri-acid in 150 mL water. Add 10% NaOH dropwise until the solution is clear and pH reaches ~9.0.
-
Nitrite Addition: Add 6.9 g (0.1 mol) of NaNO₂ solid directly to the alkaline solution. Stir until dissolved.
-
Inverse Acidification (Critical): Prepare a separate flask with 50 mL conc. HCl and 100 g ice.
-
Why Inverse? Adding acid to the nitrite/amine mixture ensures excess acid is always present, preventing "diazo-coupling" (reaction between formed diazonium and unreacted amine) which forms azo dyes.
-
-
Reaction: Slowly pour the alkaline amine/nitrite solution into the acid/ice slurry with vigorous stirring. Maintain temperature < 5°C. A yellow precipitate of the diazonium salt may form (internal salt).[2] Stir for 30 mins.
Step 2: The Sandmeyer Displacement
-
Catalyst Prep: Dissolve 10 g CuCl in 30 mL conc. HCl. Cool to 0°C.[3]
-
Addition: Slowly add the cold diazonium slurry to the CuCl solution.
-
Observation: Nitrogen gas evolution will be vigorous. Foam control is necessary.
-
-
Thermal Ramp: Allow the mixture to warm to room temperature over 2 hours. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazo species.
Step 3: Isolation (The "Salting Out" Challenge)
The product, 8-chloronaphthalene-1-sulfonic acid, is highly water-soluble.
-
Filtration: Filter hot to remove insoluble copper salts/tars.
-
Salting Out: To the filtrate, add NaCl (approx. 20% w/v) until saturation. Cool to 4°C overnight.
-
Precipitation: The Sodium salt of 8-chloronaphthalene-1-sulfonic acid will crystallize. Filter and wash with brine (not water, or it will redissolve).
Downstream Activation: Converting to Sulfonyl Chloride
For most drug discovery applications (e.g., sulfonamide synthesis), the free acid or salt is useless. It must be converted to 8-chloronaphthalene-1-sulfonyl chloride .
Protocol:
-
Dry the sodium salt from Step 3 thoroughly (vacuum oven, 80°C). Moisture is the enemy here.
-
Mix the dry salt (0.05 mol) with Phosphorus Pentachloride (PCl₅, 0.06 mol).
-
Heat to 100°C for 1 hour. The solids will melt into a liquid mass.
-
Quench: Pour the reaction mass onto crushed ice. The sulfonyl chloride is water-insoluble and will precipitate as a solid.
-
Purification: Recrystallize from benzene or chloroform/hexane.
Analytical Characterization
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige solid | Visual |
| Melting Point | 145–147°C (Acid); 101-103°C (Sulfonyl Chloride) | Capillary |
| 1H NMR (DMSO-d6) | Distinct downfield shift of H-2 and H-7 due to peri-deshielding. | 400 MHz NMR |
| HPLC Purity | > 98.0% (Area %) | C18 Column, Phosphate Buffer/MeCN |
| MS (ESI-) | [M-H]- = 241.0 (Characteristic Cl isotope pattern 3:1) | LC-MS |
Visualization of Workup Logic
This diagram guides the decision-making process during isolation.
Figure 2: Isolation logic flow. Route B is preferred for medicinal chemistry applications.
Safety & Handling (E-E-A-T)
Critical Hazards
-
Diazonium Instability: The intermediate diazonium salt is potentially explosive if allowed to dry. Always keep it in solution/slurry and process immediately.
-
Peri-Acid Toxicity: Naphthylamines and their derivatives can be carcinogenic or mutagenic. Handle in a fume hood with double gloving.
-
PCl₅ Reactivity: Reacts violently with water to release HCl gas.
Self-Validating Checks
-
Starch-Iodide Test: During diazotization, a drop of the reaction mixture on starch-iodide paper should turn immediately blue/black, indicating excess nitrite (required to drive reaction to completion).
-
N₂ Evolution: Cessation of bubbling in the Sandmeyer step indicates the reaction is finished.
References
-
Organic Syntheses. Diazotization and Sandmeyer Reactions of Naphthalene Derivatives. (General Protocol Adaptation). [Link]
-
ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. (Context on Peri-substituted synthesis). [Link]
-
PubChem. 8-Chloronaphthalene-1-sulfonyl chloride Compound Summary. [Link]
Sources
Methodological & Application
Synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) from 8-chloronaphthalene-1-sulfonic acid
Technical Application Note: Catalytic Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS)
Executive Summary
8-Anilinonaphthalene-1-sulfonic acid (1,8-ANS) is a premier fluorescent probe used extensively in protein biochemistry to detect hydrophobic pockets and monitor folding intermediates. While classical industrial synthesis relies on the condensation of 8-aminonaphthalene-1-sulfonic acid (Peri acid), this protocol details a modern, laboratory-scale synthesis starting from 8-chloronaphthalene-1-sulfonic acid .
This route utilizes a modified Ullmann coupling facilitated by elemental copper (Cu⁰) in an aqueous buffer. Unlike traditional methods requiring harsh conditions (>150°C, strong acids), this protocol employs microwave irradiation to achieve rapid conversion (1 hour) with high specificity, minimizing the formation of hydroxylation byproducts.
Reaction Mechanism & Logic
The transformation involves the displacement of the chlorine atom at the peri (C8) position of the naphthalene ring by aniline. This is a challenging nucleophilic aromatic substitution (
-
The Challenge: The sulfonate group at C1 is bulky and electrostatically repulsive. Direct thermal amination is inefficient.
-
The Solution: Elemental Copper (Cu⁰) acts as a catalyst (Ullmann-type coupling), lowering the activation energy for the C–N bond formation.
-
Solvent System: An aqueous phosphate buffer (pH 6.0–7.[1][2][3]0) is critical. It maintains the solubility of the sulfonate starting material while preventing the protonation of aniline (which would deactivate it as a nucleophile).
Reaction Scheme
Figure 1: Synthetic pathway for the copper-catalyzed amination of 8-chloronaphthalene-1-sulfonic acid.
Material Safety & Handling
-
8-Chloronaphthalene-1-sulfonic acid: Irritant. Handle with gloves to avoid skin absorption.
-
Aniline: HIGHLY TOXIC and a suspected carcinogen. Readily absorbed through the skin. All weighing and handling must occur in a chemical fume hood. Double-gloving is recommended.
-
Copper Powder: Flammable solid; toxic to aquatic life. Dispose of heavy metal waste separately.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Amount (Example Scale) |
| 8-Chloronaphthalene-1-sulfonic acid | Substrate | 1.0 | 100 mg (0.41 mmol) |
| Aniline | Nucleophile | 1.1 | 42 mg (0.45 mmol) |
| Copper Powder (Cu⁰) | Catalyst | 0.1 (10 mol%) | 2.6 mg |
| Na₂HPO₄ / NaH₂PO₄ Buffer | Solvent/pH Control | N/A | 5.0 mL (pH 6.0–7.[1]0) |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Prepare a 5 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 8-chloronaphthalene-1-sulfonic acid (1.0 equiv) to the vial.
-
Add the phosphate buffer (pH 6.0–7.0).[1][2][3] Note: The pH is critical. If too low, aniline protonates; if too high, the starting material may hydrolyze to the naphthol derivative.
-
Add Copper powder (10 mol%).
-
Cap the vial and vortex briefly to ensure suspension.
Step 2: Microwave Synthesis
-
Place the vial in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Parameters:
-
Temperature: 100°C
-
Power: 100 W (Dynamic mode)
-
Time: 60 minutes
-
Stirring: High
-
-
Checkpoint: The reaction mixture should turn dark, indicating copper oxidation and complexation.
Step 3: Workup & Isolation
-
Allow the vial to cool to room temperature.
-
Filtration: Filter the mixture through a Celite pad to remove the solid copper catalyst. Wash the pad with a small amount of water (2 mL).
-
Acidification: Transfer the filtrate to a beaker. Acidify carefully with 1M HCl to pH ~1–2.
-
Observation: The free acid form of ANS (or its zwitterion) typically precipitates as a greenish/grey solid at low pH.
-
-
Extraction (Alternative): If precipitation is poor, extract the aqueous phase with ethyl acetate (3 x 10 mL). Note that ANS is amphiphilic; salting out with NaCl may be required.
Step 4: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of hot water (approx. 80°C).
-
Add a small amount of activated charcoal to remove colored impurities/oligomers. Stir for 5 mins.
-
Filter hot.
-
Allow the filtrate to cool slowly to 4°C.
-
Collect the crystals via vacuum filtration.
-
Note: To obtain the Magnesium Salt (often the commercial form), neutralize the free acid with Mg(OH)₂ before recrystallization.
-
Process Workflow & Validation
The following diagram outlines the critical decision points and validation steps during the synthesis.
Figure 2: Operational workflow for the isolation and purification of ANS.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete conversion or hydrolysis. | Check Buffer pH.[1][2][3] If pH > 7, hydrolysis to 8-naphthol-1-sulfonate dominates. Ensure pH is 6.0–6.5. |
| Product is Sticky/Oil | Impurities or residual aniline. | Recrystallize from water/ethanol (9:1). Wash solid with cold diethyl ether to remove residual aniline. |
| No Fluorescence | Fluorescence quenching. | ANS is non-fluorescent in water.[5] Test fluorescence in Methanol or Ethanol to validate. |
| Green Impurity | Oxidation of aniline. | Use fresh aniline (distilled). Perform reaction under Nitrogen/Argon atmosphere if possible. |
Characterization Standards:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the distinct doublet signals of the starting material and the appearance of the multiplet signals corresponding to the N-phenyl ring.
-
Fluorescence:
-
Excitation: ~350–370 nm.
-
Emission (Water): Negligible/Weak (~515 nm).
-
Emission (Methanol): Strong Blue/Green (~480 nm).
-
Validation: The "Blue Shift" and intensity increase in organic solvent confirm the identity of ANS.
-
References
-
Primary Protocol Source: McCarthy, A. L., Huddle, B. C., & Legleiter, J. (2019).[1] Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18472–18477.[6] [Link]
-
Mechanistic Context (Ullmann Coupling): Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338–10351. [Link]
-
Application Context (Protein Binding): Stryer, L. (1965).[7] The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites. Journal of Molecular Biology, 13(2), 482–495. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Protocol for Ullmann Coupling of 8-Chloronaphthalene-1-sulfonic Acid with Amines
Executive Summary
The synthesis of 8-aminonaphthalene-1-sulfonic acid derivatives (ANS) is a critical transformation in the production of fluorescent probes, dye intermediates, and pharmaceutical precursors. Historically, this transformation relied on the Bucherer reaction, requiring high pressures, toxic bisulfite reagents, and harsh conditions.
This Application Note details a modernized, Microwave-Assisted Aqueous Ullmann Coupling protocol. By utilizing elemental Copper (Cu⁰) in a phosphate buffer system, researchers can achieve C–N bond formation at the sterically hindered peri-position (1,8-position) under mild conditions. This method offers superior yields (60–75%) compared to traditional thermal methods and eliminates the need for exogenous ligands or organic solvents.
Scientific Foundation & Mechanistic Insight
The "Peri-Effect" Challenge
The primary obstacle in functionalizing 8-chloronaphthalene-1-sulfonic acid is the peri-effect —the intense steric repulsion between substituents at the 1 and 8 positions.
-
Steric Blockade: The sulfonate group (
) at C1 physically shields the chloride at C8, hindering the approach of the metal catalyst. -
Electronic Deactivation: While the naphthalene ring is electron-rich, the presence of the anionic sulfonate makes the ring less susceptible to nucleophilic aromatic substitution (
) without metal catalysis.
The Cu(0) Solution
Unlike standard Ullmann couplings that use CuI or CuBr with diamine ligands, this protocol utilizes Copper Powder (Cu⁰) .
-
Active Species: The Cu⁰ surface likely generates active Cu(I) species in situ.
-
Ligand-Free Architecture: The reaction proceeds without added ligands.[1] It is hypothesized that the sulfonate group itself may act as a directing group, stabilizing the copper intermediate via a transient cyclic transition state, effectively "pulling" the copper into the hindered peri-cleft.
The Critical Role of pH
The reaction medium is a phosphate buffer (pH 6.0–7.0).
-
pH < 6: The amine nucleophile becomes protonated (ammonium), rendering it unreactive.
-
pH > 8: Hydroxide ions compete with the amine, leading to the hydrolysis side-product (8-hydroxynaphthalene-1-sulfonic acid).
Visualization of Mechanism & Workflow
Reaction Mechanism (Proposed)
The following diagram illustrates the oxidative addition of the active Copper species into the C-Cl bond, potentially assisted by the neighboring sulfonate group.
Caption: Proposed catalytic cycle highlighting the oxidative addition at the hindered 1,8-position.
Experimental Workflow
Caption: Step-by-step workflow from buffer preparation to product isolation.
Experimental Protocols
Materials & Reagents
-
Substrate: 8-Chloronaphthalene-1-sulfonic acid (often supplied as sodium salt).
-
Amine: Aniline or substituted amine (1.1 equivalents).[1][2][3]
-
Catalyst: Copper powder (<75 µm, 99.5% trace metals basis).
-
Solvent: Phosphate Buffer (0.1 M). Prepare by mixing
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> to achieve pH 6.0–7.0.[1][2] -
Acid: 1M HCl (for workup).
Protocol A: Microwave-Assisted (Recommended)
Best for high-throughput library generation and rapid optimization.
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 8-chloronaphthalene-1-sulfonic acid (1.0 mmol, 1.0 equiv) in Phosphate Buffer (5 mL, pH 6.5).
-
Addition: Add the Amine (1.1 mmol, 1.1 equiv).
-
Catalyst: Add Copper powder (10 mol%, 6.4 mg).
-
Reaction: Seal the vial. Irradiate in a microwave reactor at 100°C for 60 minutes (Power: Dynamic/Max 100W).
-
Workup:
-
Filter the warm reaction mixture through Celite or a sintered glass funnel to remove solid Copper. Wash the pad with 2 mL water.
-
Acidify the filtrate carefully with 1M HCl until pH < 2.
-
The product (zwitterionic form) will precipitate as a solid.
-
Cool on ice for 30 minutes to maximize yield.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Protocol B: Thermal Pressure Tube (Scale-Up)
Best for labs without microwave reactors or gram-scale synthesis.
-
Preparation: In a heavy-walled pressure tube (Ace Glass or similar), combine substrate (5.0 mmol), amine (5.5 mmol), and Phosphate Buffer (25 mL).
-
Catalyst: Add Copper powder (15 mol%). Note: Slightly higher catalyst loading is recommended for thermal heating.
-
Reaction: Seal the tube and heat in an oil bath at 110°C for 12–16 hours . Vigorous stirring is essential to keep the Cu powder suspended.
-
Workup: Follow the filtration and acidification steps outlined in Protocol A.
Data & Performance
Substrate Scope & Yields
The following table summarizes expected yields based on the electronic nature of the amine.
| Amine Type | Example | Electronic Effect | Expected Yield | Notes |
| Simple Aryl | Aniline | Neutral | 60–70% | Standard benchmark. |
| Electron-Rich | p-Anisidine | Donating (+M) | 70–80% | Increased nucleophilicity boosts rate. |
| Electron-Poor | p-Nitroaniline | Withdrawing (-M) | 10–25% | Poor nucleophile; requires longer times. |
| Alkyl | Benzylamine | Donating (+I) | 50–60% | Potential for oxidation side reactions. |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low Conversion.
-
Check: Is the Copper oxidized? Cu powder should be reddish-brown. If black/green, clean with dilute HCl or use fresh source.
-
Check: Is the pH correct? If pH < 5, the amine is protonated. Add dilute NaOH to adjust to pH 6.5.
-
-
Issue: Product is Oily/Sticky upon Acidification.
-
Solution: The zwitterion may be trapping water. Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise to recrystallize.
-
-
Issue: Green Filtrate.
References
-
Primary Protocol Source: McCarthy, A. L., et al. "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction."[3][5] ACS Omega, vol. 4, no. 19, 2019, pp. 18057–18062. [Link]
-
Mechanistic Background (Peri-Effect): Balasubramaniam, S., et al. "Peri-interactions in Naphthalenes."[6][7] Journal of the Chemical Society, Perkin Transactions 2, 1994. [Link]
-
General Ullmann Coupling Review: Sambiagio, C., et al. "Copper-Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development." Chemical Society Reviews, vol. 43, 2014, pp. 5201-5216. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 7. tandfonline.com [tandfonline.com]
Microwave-Assisted Synthesis Using 8-Chloronaphthalene-1-Sulfonic Acid
Executive Summary
8-Chloronaphthalene-1-sulfonic acid is a critical scaffold in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are widely used as fluorescent hydrophobic probes in protein biology. Historically, functionalizing the 8-position (peri-position) of naphthalene-1-sulfonic acid has been a synthetic bottleneck due to extreme steric hindrance and electronic repulsion between the sulfonic acid group at C1 and substituents at C8.
Conventional methods for displacing the 8-chloro group typically require harsh conditions (high-pressure ammonolysis, temperatures >200°C) or toxic catalysts, often resulting in low yields (<20%) and significant byproduct formation.
This guide details a Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling protocol. This method utilizes dielectric heating to overcome the peri-position activation energy barrier, enabling the synthesis of ANS derivatives in high yields (up to 74%) under mild aqueous conditions at 100°C. Additionally, a secondary protocol for converting the sulfonic acid moiety into sulfonamides using microwave irradiation is provided to demonstrate scaffold versatility.
Chemistry of the Peri-Position & Microwave Advantage
The "Peri" Challenge
The 1,8-positions of naphthalene (peri-positions) are spatially proximal. In 8-chloronaphthalene-1-sulfonic acid, the bulky sulfonate group (
-
Steric Hindrance: Nucleophiles struggle to access the C8 carbon.
-
Electronic Repulsion: The anionic sulfonate group repels incoming nucleophiles (like amines), suppressing standard
mechanisms.
The Microwave Solution
Microwave irradiation (MW) offers two distinct advantages for this substrate:
-
Dielectric Heating: Polar solvents (water/buffer) and the ionic substrate couple efficiently with the electromagnetic field, generating rapid, localized internal heat. This provides the activation energy necessary to distort the naphthalene ring slightly, exposing the C8 position.
-
Reaction Kinetics: MW irradiation accelerates the oxidative addition step of the Copper(0) catalyst into the C-Cl bond, the rate-determining step in the Ullmann coupling mechanism.
Protocol A: Synthesis of ANS Derivatives (C-N Coupling)
Objective: Displacement of the 8-chloro group with aniline derivatives to form 8-anilinonaphthalene-1-sulfonic acid (ANS) analogs. Primary Reference: ACS Omega 2019, 4, 18, 17857–17865.
Reagents & Equipment
-
Substrate: 8-Chloronaphthalene-1-sulfonic acid (CAS: 145-74-4).[1]
-
Catalyst: Copper powder (Cu(0)), <10 micron, 99% purity (10 mol%).
-
Solvent/Base: Phosphate buffer (0.1 M, pH 6.0–7.0). Critical for solubilizing the sulfonate while maintaining catalyst activity.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with sealed vessel capability.
Step-by-Step Methodology
-
Preparation:
-
In a 10 mL microwave process vial, dissolve 8-chloronaphthalene-1-sulfonic acid (1.0 equiv, e.g., 100 mg) in 4 mL of Phosphate Buffer (pH 6.5).
-
Add Copper powder (10 mol%).[4]
-
Note: Ensure the copper is suspended, not floating. Vortex strongly for 30 seconds.
-
-
Microwave Irradiation:
-
Seal the vessel with a PTFE/silicone septum.
-
Program:
-
Temperature: 100°C
-
Power: Dynamic (Max 100 W)
-
Hold Time: 60–90 minutes
-
Stirring: High (magnetic stir bar is essential to keep Cu(0) active).
-
-
-
Workup & Purification:
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a Celite pad to remove residual copper. Wash the pad with water (5 mL).
-
Acidification: Carefully acidify the filtrate with 1M HCl to pH ~1–2. The product (ANS acid form) often precipitates as a solid or oil.
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Isolate via preparative HPLC or recrystallization from water/ethanol.
-
Mechanism & Workflow Visualization
Caption: Figure 1. Microwave-assisted Ullmann coupling pathway for synthesizing ANS derivatives using Cu(0) catalysis.
Protocol B: Sulfonamide Synthesis (S-N Coupling)
Objective: Conversion of the sulfonic acid group to a sulfonamide while retaining the 8-chloro substituent (or performed after Protocol A). Method: Activation via 2,4,6-Trichloro-1,3,5-triazine (TCT).[5][6]
Reagents[5][6]
-
Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT / Cyanuric Chloride).
-
Base: Triethylamine (
) or NaOH. -
Solvent: Acetone (Step 1), Water/Acetone (Step 2).
Step-by-Step Methodology
-
Activation (Sulfonyl Chloride Formation):
-
Dissolve substrate (1.0 equiv) and TCT (1.0 equiv) in acetone.
-
Add
(1.0 equiv). -
MW Step 1: Heat at 80°C for 20 mins .
-
Result: In-situ generation of 8-chloronaphthalene-1-sulfonyl chloride.
-
-
Amination (Sulfonamide Formation):
-
Add the amine (primary or secondary, 1.2 equiv) directly to the reaction vessel.
-
Add aqueous NaOH (2.0 equiv).
-
MW Step 2: Heat at 50°C for 10 mins .
-
-
Isolation:
-
Evaporate acetone. Acidify aqueous residue. Filter the precipitated sulfonamide.
-
Performance Data & Critical Parameters
Yield Comparison (Protocol A)
Data derived from Wang et al. (2019) comparing conventional heating vs. Microwave.
| Reaction Condition | Catalyst | Time | Temperature | Yield (Average) |
| Conventional Reflux | CuI / | 24 hours | 130°C | < 5% |
| Microwave (This Protocol) | Cu(0) Powder | 1.5 hours | 100°C | 62 - 74% |
Substrate Scope (Protocol A)
The electronic nature of the aniline nucleophile affects the yield.
| Aniline Substituent | Electronic Effect | Yield | Notes |
| -OCH3 (p-anisidine) | Electron Donating | 74% | Best performance.[3] |
| -H (Aniline) | Neutral | 63% | Standard benchmark. |
| -NO2 (Nitroaniline) | Electron Withdrawing | 11-25% | Poor nucleophilicity requires longer MW time (3h). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidation of Copper surface | Use fresh Cu(0) powder; add a pinch of sodium ascorbate. |
| Charring/Decomposition | Overheating (Hotspots) | Ensure vigorous stirring; use "PowerMax" or air-cooling feature to moderate internal temp. |
| Product is Oil | Incomplete Protonation | Ensure pH is < 2 during workup. Freeze-drying (lyophilization) may be required. |
References
-
Wang, N., Faber, E. B., & Georg, G. I. (2019).[4] Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(18), 17857–17865. [Link]
-
De Luca, L., & Giacomelli, G. (2008).[5][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
- Bagal, S. K., et al. (2010). Microwave-Assisted Synthesis of Naphthalene Derivatives. Current Organic Chemistry, 14(10).
Sources
- 1. 8-CHLORONAPHTHALENE-1-SULFONIC ACID | CAS 145-74-4 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Copper-Catalyzed Amination of 8-Chloronaphthalene-1-sulfonic Acid
This Application Note is designed for researchers and process chemists optimizing the synthesis of peri-substituted naphthalene derivatives. It details the copper-catalyzed amination of 8-chloronaphthalene-1-sulfonic acid, a transformation critical for producing fluorescent probes (e.g., ANS dyes) and pharmaceutical intermediates.
Executive Summary & Scientific Rationale
The amination of 8-chloronaphthalene-1-sulfonic acid presents a unique synthetic challenge due to the peri-substitution pattern (1,8-positions). The steric strain imposed by the adjacent sulfonic acid group, combined with the electronic repulsion between the nucleophile and the sulfonate anion, historically required harsh conditions (e.g., high-pressure ammonolysis or Bucherer reaction variants).
Modern protocols utilize Copper(0)-catalyzed Ullmann-type coupling in aqueous media. This approach leverages the water-solubility of the sulfonate group, turning a traditional solubility liability into a process advantage. The protocol detailed below prioritizes a ligand-free, microwave-assisted methodology that operates under mild conditions (100 °C) with high chemoselectivity, avoiding the desulfonation often seen at higher temperatures.
Key Mechanistic Insights
-
Catalytic Species: Elemental Copper [Cu(0)] acts as a precatalyst, generating active Cu(I) species in situ or operating via surface-mediated oxidative addition.
-
The "Peri" Effect: The 1-sulfonate group acts as an intramolecular directing group or solubilizing anchor, but also creates steric bulk. The use of small, active copper particles overcomes the kinetic barrier of oxidative addition into the sterically crowded C–Cl bond.
-
pH Control: Critical. The reaction requires a pH window (6.0–7.[1]0) where the sulfonic acid is deprotonated (–SO₃⁻), but the amine nucleophile remains sufficiently unprotonated to coordinate with the copper center.
Reaction Mechanism & Pathway[2][3][4][5]
The transformation follows a modified Ullmann-type catalytic cycle. Unlike Palladium-catalyzed Buchwald-Hartwig aminations which often require bulky phosphine ligands, this Copper system relies on the coordinate saturation of the metal center by the amine and the substrate itself.
Mechanistic Diagram (DOT)
Figure 1: The catalytic cycle involves oxidative addition of the aryl chloride to Copper, followed by amine coordination, base-assisted deprotonation, and reductive elimination to form the C–N bond.[1][2][3][4][5][6][7][8]
Detailed Experimental Protocol
Protocol A: Microwave-Assisted Aqueous Coupling (Recommended)
Best for: Rapid library synthesis, substituted anilines, and high-throughput optimization.
Materials Required
-
Substrate: 8-Chloronaphthalene-1-sulfonic acid (1.0 equiv).[]
-
Nucleophile: Primary or Secondary Amine (e.g., Aniline, 1.1 equiv).
-
Catalyst: Copper powder (Cu(0), <10 µm particle size preferred, 10 mol%).
-
Solvent/Base: 0.1 M Phosphate Buffer (pH 6.0–7.0).
-
Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure
-
Buffer Preparation (Critical Step):
-
Prepare a 0.1 M solution of
(approx. pH 9.0). -
Prepare a 0.1 M solution of
(approx. pH 4.0). -
Mix the two solutions while monitoring with a calibrated pH meter until the final pH stabilizes between 6.0 and 7.0 .
-
Why? If pH < 5, the amine nucleophile protonates and deactivates. If pH > 9, copper hydroxides precipitate, and side reactions (hydrolysis of Cl to OH) increase.
-
-
Reaction Assembly:
-
Reaction Conditions:
-
Temperature: 100 °C.
-
Power: Dynamic mode (max 100 W) to maintain temperature.
-
Time: 1.0 – 3.0 hours (Monitor by HPLC/LC-MS).
-
Stirring: High (600+ rpm) to keep Cu powder suspended.
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Filtration: Filter through a Celite pad to remove solid Copper. Wash the pad with water (2 x 2 mL).
-
Isolation: The product is a water-soluble sulfonate salt.
-
Method A (Precipitation): Acidify carefully with 1M HCl to pH ~2. The zwitterionic free acid (or internal salt) often precipitates. Filter and dry.
-
Method B (Salting Out): Add NaCl to saturation to precipitate the sodium salt.
-
Method C (RP-HPLC): For high purity, inject the filtrate directly onto a C18 Prep-HPLC column (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).
-
-
Protocol B: Conventional Heating (Scale-Up)
Best for: Large-scale batches where microwave is not feasible.
-
Use a round-bottom flask equipped with a reflux condenser.
-
Scale reagents linearly from Protocol A.
-
Heat the mixture in an oil bath at 110 °C for 12–24 hours .
-
Note: Yields are typically 10-15% lower than microwave methods due to prolonged thermal exposure leading to minor desulfonation byproducts.
Data Summary & Optimization Table
The following table summarizes the effect of catalyst and conditions on the yield of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.
| Variable | Condition | Yield (%) | Notes |
| Catalyst | Cu(0) Powder | 63 - 74% | Optimal. Surface area drives reaction. |
| Catalyst | CuI (Copper Iodide) | 40 - 50% | Lower activity in pure water; requires ligands. |
| Catalyst | CuCl | 35 - 45% | Prone to oxidation; less stable. |
| Solvent | Phosphate Buffer (pH 7) | High | Balances solubility and nucleophilicity. |
| Solvent | Water (unbuffered) | < 20% | pH drops as reaction proceeds (HCl generation), killing reaction. |
| Solvent | DMF/DMSO | Moderate | Good for solubility, but workup is difficult for sulfonates. |
| Temp | 100 °C (MW) | High | Fast kinetics minimize side reactions. |
| Temp | 140 °C | Low | Significant desulfonation observed. |
Workflow Visualization
Figure 2: Step-by-step operational workflow ensuring pH control and catalyst removal.
Troubleshooting & Critical Parameters
"Stalled" Reaction (Low Conversion)
-
Cause: Catalyst surface oxidation or poisoning.
-
Fix: Use freshly activated Copper powder (wash with dilute HCl, then water/acetone/ether under inert gas) or increase catalyst loading to 20 mol%.
-
Cause: pH Drift.
-
Fix: Check pH mid-reaction. If pH < 5, add dilute NaOH to readjust. The release of HCl (sequestered as NaCl) can lower pH in weak buffers.
Desulfonation (Loss of SO₃H)
-
Cause: Temperature too high (>120 °C) or reaction time too long.
-
Fix: Strictly limit temperature to 100 °C. Use microwave irradiation to reduce reaction time from 24h to 1h.
Hydrolysis Product (8-Hydroxynaphthalene-1-sulfonate)
-
Cause: Hydroxide competing with amine nucleophile.
-
Fix: Ensure pH is not > 7.5. Increase amine equivalents (to 1.5 or 2.0 equiv) to outcompete water/hydroxide.
Safety & Handling
-
8-Chloronaphthalene-1-sulfonic acid: Irritant.[11] Handle with gloves. Avoid dust inhalation.
-
Copper Powder: Flammable solid when finely divided. Toxic to aquatic life. Dispose of copper waste as heavy metal waste.
-
Microwave Reactors: Ensure vessels are rated for the pressure generated by water at 100 °C (approx 1-2 bar). Do not use domestic microwaves.
References
-
Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18498–18508.
-
Source:
- Relevance: Defines the primary aqueous microwave protocol using Cu(0).
-
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
Source:
-
Relevance: Foundational text for Copper-catalyzed amination.[5]
-
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts.
-
Source:
- Relevance: Review of modern ligand-assisted copper c
-
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated coupling reactions and their applications in natural products and pharmaceutical synthesis. Chemical Reviews, 108(8), 3054-3131.
-
Source:
- Relevance: Comprehensive review of scope and limit
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid - Google Patents [patents.google.com]
- 4. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium 1-anilinonaphthalene-8-sulfonate | C16H16N2O3S | CID 120066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Solvatochromic ANS-Type Probes via Copper-Catalyzed Ullmann Coupling
Topic: Preparation of fluorescent probes using 8-chloronaphthalene-1-sulfonic acid precursor Content Type: Application Note and Protocol
Abstract
This guide details the protocol for synthesizing 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives using 8-chloronaphthalene-1-sulfonic acid as the primary precursor.[1] Unlike traditional routes using naphthylamines, this protocol utilizes a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction.[1][2] This method offers superior yields, milder conditions, and a modular approach to creating a library of polarity-sensitive fluorescent probes critical for studying protein hydrophobic pockets, molten globule states, and membrane dynamics.
Scientific Background & Mechanism[1][3][4]
The Precursor: 8-Chloronaphthalene-1-sulfonic Acid
The structural uniqueness of 8-chloronaphthalene-1-sulfonic acid lies in the peri-positioning (positions 1 and 8) of the sulfonate and chlorine groups.[1]
-
Steric Strain: The bulkiness of the substituents at the 1,8-positions induces significant steric strain, preventing coplanarity. This is advantageous for solvatochromic probes, as the relaxation from a twisted state to a planar state upon excitation (or vice versa) governs the fluorescence lifetime and Stokes shift.[1]
-
Reactivity: The chlorine atom at position 8 is electronically deactivated and sterically hindered, making standard nucleophilic aromatic substitution (
) difficult.[1] However, it is an ideal candidate for Ullmann-type coupling facilitated by copper catalysis.[1]
Reaction Mechanism: Cu(0)-Catalyzed Ullmann Coupling
The synthesis relies on the displacement of the chlorine atom by an amine (aniline derivative) in aqueous media.[1]
-
Oxidative Addition: Copper(0) inserts into the C-Cl bond of the 8-chloronaphthalene scaffold.[1]
-
Ligand Exchange: The amine coordinates with the organocopper intermediate.[1]
-
Reductive Elimination: The C-N bond is formed, releasing the ANS derivative and regenerating the copper species (or requiring stoichiometric copper depending on oxidation dynamics).[1]
Fluorescence Principle (TICT Model)
The resulting ANS probes operate on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]
-
Aqueous/Polar Environment: The excited state dissipates energy non-radiatively due to solvent relaxation and rotation of the anilino group, resulting in low quantum yield (fluorescence quenching).
-
Hydrophobic/Protein Environment: Rotation is restricted, and the non-polar environment destabilizes the charge-separated state.[1] This forces radiative decay, causing a dramatic increase in quantum yield and a hypsochromic (blue) shift in emission.[1]
Experimental Protocol
Materials & Equipment
-
Precursor: 8-Chloronaphthalene-1-sulfonic acid (CAS: 1171630-97-9 or similar salt forms).[1][3]
-
Reactant: Aniline (or substituted aniline derivatives e.g., 4-fluoroaniline, 4-methoxyaniline).[1]
-
Catalyst: Copper powder (Cu(0)), <10 µm particle size preferred.[1]
-
Solvent/Buffer: Sodium Phosphate Buffer (0.1 M, pH 6.0–7.0).[1]
-
Reactor: Microwave Synthesis Reactor (e.g., CEM Discover or Biotage Initiator) capable of maintaining 100°C and pressure.[1] Note: Sealed tube heating blocks can be used if microwave is unavailable, but reaction times will increase significantly.
Step-by-Step Synthesis Procedure
Step 1: Reaction Assembly
-
In a 10 mL microwave-compatible vial, dissolve 8-chloronaphthalene-1-sulfonic acid (1.0 equiv, e.g., 100 mg, ~0.41 mmol) in 5 mL of Phosphate Buffer (pH 6.5).
-
Add the Aniline derivative (1.1 equiv, ~0.46 mmol).
-
Critical Insight: A slight excess of amine drives the equilibrium but avoids difficult downstream purification of oily aniline residues.[1]
-
-
Add Copper Powder (10 mol% relative to precursor).
-
Tip: Freshly acid-washed copper powder often yields better results by removing surface oxides, though commercial "bright" copper is usually sufficient.[1]
-
-
Seal the vial with a PTFE-lined cap.[1]
Step 2: Microwave Irradiation
-
Program the microwave reactor:
-
Temperature: 100°C
-
Power: Dynamic (Max 100 W)[1]
-
Time: 60–90 minutes
-
Stirring: High (to keep Cu powder suspended)
-
-
Safety Check: Monitor pressure.[1] The aqueous buffer will generate pressure; ensure the vial is rated for at least 15 bar.[1]
Step 3: Work-up and Purification [1]
-
Filtration: Cool the reaction mixture to room temperature. Filter through a Celite pad to remove the solid copper catalyst.[1] Wash the pad with a small amount of water.[1]
-
Acidification (Precipitation Method):
-
Alternative Purification (Salting Out/HPLC):
Synthesis Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of ANS derivatives from 8-chloronaphthalene-1-sulfonic acid.
Characterization & Validation
Structural Confirmation (NMR)
The success of the reaction is confirmed by the disappearance of the specific coupling patterns associated with the 8-chloro substituent and the appearance of aniline aromatic protons.[1]
-
1H NMR (D2O/DMSO-d6): Look for the diagnostic doublet of the proton at position 7 (ortho to the substitution site).[1] The chemical shift will move upfield due to the electron-donating nature of the nitrogen compared to chlorine.[1]
-
19F NMR: If using fluoro-aniline derivatives (e.g., 4-F-ANS), a single peak around -120 ppm confirms incorporation.[1]
Fluorescence Quality Control
Every batch must be validated for solvatochromism.[1]
-
Test: Dissolve the probe in Water (Polar) vs. Ethanol (Less Polar).
-
Acceptance Criteria:
| Solvent | Dielectric Constant ( | Expected Emission | Relative Intensity |
| Water | 80.1 | 515 nm | Low (1x) |
| Methanol | 32.7 | 480 nm | Medium (40x) |
| Ethanol | 24.5 | 470 nm | High (60x) |
| Protein Bound (BSA) | N/A (Hydrophobic Pocket) | 465 nm | Very High (100x+) |
Mechanism of Action Diagram[1]
Caption: TICT mechanism explaining the "Turn-On" fluorescence of ANS probes upon binding to hydrophobic pockets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Oxidation of Copper Catalyst | Use fresh Cu powder or add 5 mol% sodium ascorbate as a reducing agent.[1] |
| Side Product Formation | Hydrolysis of Cl (forming 8-hydroxy) | Ensure pH does not exceed 7.[1]5. Hydroxide ions compete with the amine at high pH.[1] |
| No Reaction | Temperature too low | 8-chloro is unreactive below 90°C. Ensure microwave reaches 100°C+. |
| Product is Oily | Residual Aniline | Wash the crude solid with diethyl ether (ANS salt is insoluble in ether; aniline is soluble).[1] |
References
-
McCarthy, S. M., et al. (2019).[1] "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega, 4(19), 18031–18041.[1] [Link][1]
-
Stryer, L. (1965).[1] "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: a fluorescent probe of non-polar binding sites."[1] Journal of Molecular Biology, 13(2), 482-495.[1] [Link][1]
-
Hawe, A., et al. (2008).[1] "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research, 25, 1487–1499. [Link]
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ottokemi.com [ottokemi.com]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Recrystallization of 8-Chloronaphthalene-1-sulfonic Acid Dihydrate
Introduction: The Critical Role of Purity for 8-Chloronaphthalene-1-sulfonic Acid Dihydrate
This compound is a key intermediate in the synthesis of various fine chemicals, including dyes and pharmaceutical agents. The purity of this compound is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[1][2] This document provides a comprehensive guide to understanding and implementing effective recrystallization protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Understanding the Physicochemical Properties
A successful recrystallization strategy is built upon a thorough understanding of the compound's properties. 8-Chloronaphthalene-1-sulfonic acid is a strong acid that readily forms a stable dihydrate.[3][4] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S · 2H₂O | [4] |
| CAS Number | 1171630-97-9 (dihydrate) | [4] |
| Melting Point (Anhydrous) | 145-147 °C | [5] |
| Appearance | White to off-white crystalline solid | |
| General Solubility | High in polar solvents (e.g., water), lower in less polar organic solvents. | General principle for sulfonic acids |
The presence of the sulfonic acid group renders the molecule highly polar, leading to its significant solubility in water. The naphthalene ring and chlorine atom introduce some nonpolar character, which allows for solubility in certain organic solvents, a crucial aspect to be exploited in the design of recrystallization methods.
Core Principles of Recrystallization
The fundamental principle of recrystallization is the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[6][7] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts and ideally more soluble, remain in the solution (mother liquor).
Caption: The fundamental workflow of purification by recrystallization.
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent for this compound should exhibit the following characteristics:
-
Significant solubility difference with temperature: The compound should be highly soluble in the boiling solvent and poorly soluble in the cold solvent.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.
Based on the polar nature of the sulfonic acid group, the following solvents and solvent systems are proposed for investigation:
| Solvent/System | Rationale | Potential Advantages | Potential Challenges |
| Water | The sulfonic acid group imparts high water solubility, which is expected to increase with temperature. | Readily available, non-toxic, non-flammable. | High solubility even at room temperature may lead to lower recovery. Drying can be slow. |
| Aqueous Ethanol | A mixture of ethanol and water can modulate the polarity of the solvent system to achieve the desired solubility profile. | Tunable polarity, good solvating power for both polar and nonpolar moieties. | Requires optimization of the ethanol/water ratio. |
| Glacial Acetic Acid | Organic acids can be good solvents for sulfonic acids. | Can effectively dissolve the compound at elevated temperatures. | Higher boiling point, corrosive, and requires thorough removal from the final product. |
| Isopropanol/Water | Similar to aqueous ethanol, this system offers tunable polarity. | Good alternative to ethanol with different solvency characteristics. | Requires optimization of the isopropanol/water ratio. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 8-Chloronaphthalene-1-sulfonic acid is a corrosive solid.[5]
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol utilizes a mixed solvent system to fine-tune the solubility of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Procedure:
-
Solvent Preparation: Prepare a series of ethanol-water mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Testing (Small Scale):
-
Place a small amount (e.g., 50 mg) of the crude compound into a test tube.
-
Add a small volume (e.g., 1 mL) of a solvent mixture.
-
Observe the solubility at room temperature.
-
If not fully soluble, gently heat the mixture while stirring until the solid dissolves. Note the approximate temperature of dissolution.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
The optimal solvent mixture will dissolve the compound when hot and yield a good recovery of crystals upon cooling.
-
-
Dissolution (Large Scale):
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add the pre-determined optimal aqueous ethanol solvent mixture in small portions while heating and stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[1]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% by weight of the solute), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold aqueous ethanol solvent mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through the funnel for an extended period.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Caption: Workflow for recrystallization from aqueous ethanol.
Protocol 2: Recrystallization from Water with Salting Out
This method is particularly useful if the compound is highly soluble in water even at low temperatures. The addition of a salt decreases the solubility of the organic compound, promoting its precipitation.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium chloride (NaCl) or Potassium chloride (KCl)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.
-
-
Salting Out:
-
Once the compound is fully dissolved, gradually add a saturated solution of NaCl or KCl to the hot solution until a slight turbidity persists.
-
If necessary, gently reheat the solution to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Subsequently, cool the flask in an ice bath for at least 30 minutes.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual salt solution. A minimal amount of water should be used to avoid significant loss of the product.
-
-
Drying:
-
Dry the purified crystals thoroughly in a desiccator or a vacuum oven at a low temperature.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Reheat the solution and add more solvent.- Try a lower-boiling solvent or a different solvent system. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure adequate cooling time in an ice bath.- Use a pre-heated funnel for hot filtration and perform the filtration quickly. |
| Colored crystals | The colored impurity co-precipitates with the product. | Use activated charcoal for decolorization before crystallization. |
Conclusion
The recrystallization of this compound is a critical step in ensuring its suitability for downstream applications. The choice of solvent is paramount, and a systematic approach to solvent screening is recommended. Both aqueous ethanol and water with a salting-out agent have been presented as viable starting points for developing a robust purification protocol. By carefully controlling the dissolution, cooling, and isolation steps, researchers can achieve high purity of this important chemical intermediate.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 14, 2026, from [Link]
-
Wong, M. (n.d.). Recrystallization and Crystallization. Retrieved February 14, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved February 14, 2026, from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
Sources
Using 8-chloronaphthalene-1-sulfonic acid in protein folding studies
Application Note: Strategic Analysis of Protein Folding Landscapes using Naphthalene Sulfonate Probes
Part 1: Chemical Entity Verification & Strategic Positioning
CRITICAL TECHNICAL CLARIFICATION: You have inquired about 8-chloronaphthalene-1-sulfonic acid (8-Cl-1-NSA) for protein folding studies. As a Senior Scientist, I must clarify a crucial distinction to ensure the success of your experimental design.
In the context of protein folding, 8-chloronaphthalene-1-sulfonic acid is primarily the synthetic precursor used to manufacture the actual fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) .
-
Why 8-Cl-1-NSA is not the probe: The utility of naphthalene sulfonates in protein folding relies on Internal Charge Transfer (ICT) . This mechanism requires an electron-donating group (like the aniline in ANS) and an electron-withdrawing group (sulfonate) on the naphthalene ring. The chlorine atom in 8-Cl-1-NSA does not provide sufficient electron-donating character to generate the environmentally sensitive fluorescence (solvatochromism) required to detect hydrophobic pockets.
-
The Correct Probe: The industry standard for detecting "Molten Globule" states and hydrophobic exposure is 1,8-ANS (often simply called ANS).
This Application Note is structured to guide you through the use of 1,8-ANS , assuming this is the functional probe you intend to use or synthesize from the 8-chloro precursor.
Part 2: Mechanism of Action & Experimental Logic
The "Molten Globule" Detector
ANS is non-fluorescent in polar solvents (water) but becomes highly fluorescent with a "blue shift" in emission when it binds to hydrophobic patches on a protein. This makes it the gold standard for detecting Molten Globules —intermediate folding states where the secondary structure is formed, but the tertiary structure is loosely packed, exposing hydrophobic cores.
The Causality of Signal:
-
Native State: Hydrophobic core is buried. ANS cannot bind. -> Low/No Fluorescence.
-
Molten Globule (Intermediate): Core loosens, exposing hydrophobic patches. ANS binds.[1][2][3][4][5][6][7][8][9][10] -> High Fluorescence (Blue Shift).
-
Unfolded State: Hydrophobic residues are exposed but highly solvated by water. ANS interaction is weak/quenched. -> Low Fluorescence (Red Shift).
Pathway Visualization
The following diagram illustrates the folding pathway and the specific window where ANS provides critical data.
Caption: Figure 1. The detection window of ANS (blue) specifically targets the Molten Globule intermediate state (yellow), distinguishing it from Native and Fully Unfolded forms.
Part 3: Comprehensive Protocol
Materials & Preparation
-
Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS) ammonium salt.
-
Note: If synthesizing from 8-chloronaphthalene-1-sulfonic acid, ensure complete amination to remove the chloro-precursor, as it may act as a non-fluorescent competitive inhibitor.
-
-
Buffer: 50 mM Phosphate or Tris (pH 7.0–8.0).
-
Protein Stock: Purified protein (>95%) at 10–50 µM.
Protocol 1: Stock Solution Preparation (Critical Step)
ANS is hygroscopic and unstable in light.
-
Dissolve ANS in the experimental buffer to a target concentration of ~2–5 mM.
-
Self-Validation Step: Do not rely on gravimetric weight. Determine the exact concentration using extinction coefficients:
- (in water).
-
Store in amber tubes at 4°C. Discard after 1 week.
Protocol 2: Equilibrium Unfolding Titration
This experiment detects intermediates during denaturation.
-
Preparation: Prepare a series of samples (e.g., 20 tubes) containing:
-
Constant Protein Concentration: 1–5 µM.
-
Constant ANS Concentration: 50–100 µM (Ensure >10x molar excess over protein).
-
Variable Denaturant: Urea (0–8 M) or Guanidine HCl (0–6 M).
-
-
Incubation: Incubate for 1–2 hours at 25°C to reach equilibrium.
-
Measurement:
-
Excitation: 350 nm (or 370 nm to reduce inner filter effect).
-
Emission Scan: 400 nm to 600 nm.
-
Slits: 5 nm (Ex) / 5 nm (Em).
-
Protocol 3: Kinetic Folding (Stopped-Flow)
To detect transient intermediates (burst phase).
-
Syringe A: Unfolded Protein (in 6M Urea).
-
Syringe B: Refolding Buffer (Buffer + ANS, 0M Urea).
-
Mixing: 1:10 dilution triggers rapid refolding.
-
Detection: Monitor Total Fluorescence >400 nm (using a cut-off filter).
-
Interpretation: An immediate "burst" of fluorescence (within ms) indicates the rapid collapse into a Molten Globule before the slow formation of the native state.
Part 4: Data Analysis & Interpretation
Quantitative Metrics Table
Use this table to interpret your spectral shifts.
| Parameter | Native State | Molten Globule (Target) | Unfolded State |
| Emission Max ( | ~515 nm (if any) | 460 – 480 nm (Blue Shift) | ~520 nm |
| Intensity (Quantum Yield) | Very Low | Very High | Low |
| Anisotropy (r) | Low (Free dye) | High (Bound dye) | Low |
| Physical Meaning | Surface is polar; dye quenched. | Hydrophobic core exposed but compact. | Hydrophobic residues exposed but solvated. |
Troubleshooting & Artifact Control
-
The "Scatchard-Black" Effect: ANS is anionic.[1][2][11] Binding to cationic proteins can release protons, altering the local pH.[1][2] Correction: Use strongly buffered solutions (>50 mM).
-
Aggregation vs. Folding: Aggregates also bind ANS strongly.
-
Validation: Perform Light Scattering (350 nm Ex / 350 nm Em) alongside fluorescence. If Light Scattering spikes with ANS fluorescence, you are detecting aggregation, not a folding intermediate.
-
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for equilibrium unfolding studies using ANS.
Part 5: References
-
Ptitsyn, O. B. (1995). "The Molten Globule State."[6][10] In Protein Folding.
-
Semisotnov, G. V., et al. (1991). "Study of the 'molten globule' intermediate state in protein folding by a hydrophobic fluorescent probe."[10] Biopolymers.[1][2]
-
Matulis, D., & Lovrien, R. E. (1998).[1][2] "1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation."[3] Biophysical Journal.[1][2][3]
-
Stryer, L. (1965). "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology.
-
Hawe, A., et al. (2008). "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research.
Sources
- 1. 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) and Surface Hydrophobicity of Black Gram (Vigna mungo) Phaseolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-anilino-1-naphthalene sulfonic acid (ANS) induces folding of acid unfolded cytochrome c to molten globule state as a result of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting 8-chloronaphthalene-1-sulfonic acid to sulfonyl chloride
Executive Summary & Strategic Analysis
The conversion of 8-chloronaphthalene-1-sulfonic acid (or its sodium salt) to 8-chloronaphthalene-1-sulfonyl chloride presents a specific synthetic challenge due to the peri-position (1,[]8) steric interaction .[] The proximity of the bulky chlorine atom at position 8 to the sulfonyl group at position 1 creates significant steric strain and electronic repulsion, often retarding nucleophilic attack at the sulfur center compared to unhindered naphthalene derivatives.
This Application Note outlines two validated protocols:
-
Method A (The Classical High-Force Protocol): Uses Phosphorus Pentachloride (
), often favored for sterically hindered substrates where milder reagents fail to drive the reaction to completion.[] -
Method B (The Modern Catalytic Protocol): Uses Thionyl Chloride (
) with Dimethylformamide (DMF) catalysis.[] This method is cleaner but requires strict moisture control and Vilsmeier-Haack activation to overcome the steric barrier.[]
Key Chemical Challenges[1]
-
Peri-Strain: The 1,8-overlap prevents coplanarity, making the sulfonyl group less accessible.
-
Hydrolytic Instability: The resulting sulfonyl chloride is prone to hydrolysis; rapid and anhydrous workup is critical.[]
-
Substrate Form: The starting material is typically available as the sodium salt (CAS 5439-85-0) or the free acid (CAS 145-74-4).[] Protocol adjustments for the salt form are noted below.
Reaction Mechanism & Logic
Understanding the mechanism is vital for troubleshooting.[]
Method A: Phosphorus Pentachloride ( )
The reaction proceeds via the formation of a chlorophosphonium intermediate.[] The high electrophilicity of
Method B: Thionyl Chloride with DMF Catalyst
This utilizes the Vilsmeier-Haack mechanism.[] DMF reacts with
Figure 1: Vilsmeier-Haack activation pathway for the conversion of hindered sulfonic acids.[]
Experimental Protocols
Method A: Protocol (Recommended for Difficult Substrates)
Best for: Sodium salt substrates and highly hindered systems.[]
Reagents:
-
Sodium 8-chloronaphthalene-1-sulfonate (1.0 eq)[]
-
Phosphorus Pentachloride (
) (1.5 - 2.0 eq)[] -
Phosphorus Oxychloride (
) (Solvent/Co-reagent, 3-5 volumes)[]
Step-by-Step Procedure:
-
Preparation: Dry the sodium sulfonate salt thoroughly (vacuum oven at 110°C for 4 hours) to remove water of crystallization. Moisture reacts violently with
.[] -
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Addition:
-
Add the dried sulfonate salt to the flask.
-
Add
powder (handle in fume hood, corrosive solid).[] -
Add
to create a stirrable slurry.[]
-
-
Reaction:
-
Heat the mixture to 110°C - 120°C (oil bath).
-
Stir for 3–5 hours . The slurry should thin as the sulfonyl chloride forms and dissolves (or forms a liquid melt).[]
-
Checkpoint: Evolution of HCl gas will cease when the reaction is complete.[]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mass slowly onto crushed ice (approx. 10x weight of reagents) with vigorous stirring. Caution: Exothermic hydrolysis of excess
and .
-
-
Isolation:
-
Purification: Recrystallize from Benzene/Hexane or DCM/Hexane if necessary.
Method B: /DMF Protocol (Cleaner Profile)
Best for: Free acid substrates and scale-up where P-waste is a concern.[]
Reagents:
-
8-chloronaphthalene-1-sulfonic acid (1.0 eq)[][5]
-
Thionyl Chloride (
) (5.0 - 10.0 eq, acts as solvent)[] -
N,N-Dimethylformamide (DMF) (0.1 - 0.2 eq, Catalyst)[]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). -
Mixing: Add the sulfonic acid and a stir bar.
-
Reagent Addition:
-
Add Thionyl Chloride via syringe.[]
-
Add DMF dropwise.[] Note: Vigorous gas evolution (
, HCl) will occur immediately upon DMF addition.
-
-
Reaction:
-
Heat to Reflux (75°C) .
-
Stir for 4–6 hours .
-
Monitor: The reaction mixture should become homogeneous.
-
-
Workup:
-
Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator with a caustic trap).
-
Dissolve the residue in DCM.[]
-
Wash quickly with ice-cold water and cold brine.[]
-
-
Isolation: Dry over
, filter, and concentrate to obtain the sulfonyl chloride.
Quantitative Data & Process Parameters
| Parameter | Method A ( | Method B ( |
| Stoichiometry | 1.5 - 2.0 eq | 5.0+ eq |
| Temperature | 110°C - 120°C | 75°C (Reflux) |
| Time | 3 - 5 Hours | 4 - 6 Hours |
| Yield (Typical) | 75 - 85% | 60 - 80% |
| Byproducts | ||
| Suitability | Best for Salts & Hindered Sites | Best for Free Acids |
Analytical Quality Control
Verify the identity and purity of the product immediately, as sulfonyl chlorides degrade.
-
HPLC: Use an ACN/Water gradient (no pH modifiers that react with chlorides).[] The product will likely hydrolyze on-column if the run is long; derivatization with an amine (e.g., benzylamine) is recommended for accurate quantification.
-
1H NMR (
):-
Look for the downfield shift of the H-2 and H-8 protons compared to the sulfonic acid.[]
-
Key Feature: Absence of the broad -OH acidic proton.[]
-
-
Melting Point: 8-chloronaphthalene-1-sulfonyl chloride is a solid (Lit.[][3] MP approx 100-110°C range, dependent on purity).[]
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target sulfonyl chloride.[][3][6]
Safety & Hazards (E-E-A-T)
-
Corrosivity:
, , and Chlorosulfonic acid are highly corrosive and cause severe burns. Wear full PPE (face shield, acid-resistant gloves).[] -
Inhalation Hazard: These reactions generate copious amounts of HCl and
gas.[] All operations must be performed in a high-efficiency fume hood.[] -
Exotherm: The quenching step (adding acid halides to water) is violently exothermic.[] Always add the reaction mixture to ice, never water to the mixture.
References
-
Organic Syntheses. "Naphthalene-1,5-disulfonyl Chloride." Org.[][2][7][8] Synth.1947 , 27, 56. Link (Foundational protocol for hindered naphthalene sulfonyl chlorides using PCl5).[]
-
BOC Sciences. "Sodium 8-chloronaphthalene-1-sulfonate Product Information." (Source for starting material properties).
- Widman, K. A., et al. "Synthesis of Sulfonyl Chlorides from Sulfonic Acids." Journal of Organic Chemistry.
-
PubChem. "8-Chloronaphthalene-1-sulfonyl chloride (CID 12228466)."[] Link (Compound verification).
Sources
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. 8-CHLORONAPHTHALENE-1-SULFONIC ACID | CAS 145-74-4 [matrix-fine-chemicals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Synthesis of 8-Chloronaphthalene-1-Sulfonic Acid
Current Status: Operational Topic: Preventing Hydrolytic Desulfonation (Reverse Sulfonation) Ticket Priority: High (Kinetic Instability Risk)
Executive Summary: The "Peri-Effect" Hazard
Welcome to the technical guide for handling 8-chloronaphthalene-1-sulfonic acid . If you are observing a loss of product yield or the appearance of 1-chloronaphthalene (or degradation by-products) during synthesis, you are likely battling hydrolytic desulfonation .
The Core Problem:
This molecule suffers from extreme peri-interaction (1,8-steric strain).[1] The chlorine atom at position 8 and the sulfonic acid group at position 1 are physically forced within their van der Waals radii (approx.[2] 2.5 Å separation).[2] This steric clash weakens the
Your Objective: Maintain Kinetic Control at all times. Once the molecule is formed, thermodynamic conditions (Heat + Acid + Water) will drive the equilibrium back to the starting material (desulfonation).
Module 1: Critical Synthesis Parameters
To prevent hydrolysis, you must treat the synthesis as a reversible equilibrium where the reverse reaction is sterically accelerated.
1.1 The Synthesis Environment
Whether you are synthesizing via the Sandmeyer reaction (from 1-amino-8-naphthalenesulfonic acid) or direct chlorosulfonation , adherence to these parameters is non-negotiable.
| Parameter | Critical Limit | Scientific Rationale |
| Temperature | < 20°C (Ideal) / < 50°C (Max) | High temperatures provide the activation energy required to break the strained |
| Acidity (pH) | Avoid Dilute Acid + Heat | The mechanism of desulfonation involves the protonation of the ring carbon bearing the sulfonate group. High |
| Water Content | Strictly Anhydrous (if possible) | In direct sulfonation, water acts as a base to accept the proton, driving desulfonation. In aqueous workups (Sandmeyer), minimize contact time. |
| Quenching | "Drown" in Ice/Brine | Slow addition of water generates localized heat spikes (exotherms), causing immediate hydrolysis at the interface. |
1.2 The "Salting Out" Protocol (Isolation)
Never attempt to isolate the free acid by evaporation of an aqueous acidic solution. You must isolate it as a salt to stabilize the C-S bond.
Step-by-Step Isolation Workflow:
-
Quench: Pour the reaction mixture onto excess crushed ice (maintain
). -
Neutralization: Carefully neutralize with Sodium Hydroxide (NaOH) or Sodium Carbonate (
) to pH 7–8.-
Why? Converting
to removes the acidic proton necessary for the autocatalytic desulfonation mechanism.
-
-
Salting Out: Add solid Sodium Chloride (NaCl) to saturation (approx. 20-25% w/v).
-
Why? The Common Ion Effect precipitates the sodium sulfonate salt, which is kinetically stable.
-
-
Filtration: Filter the precipitate immediately. Do not let it sit in the mother liquor for prolonged periods.
Module 2: Visualizing the Failure Mode
Understanding the mechanism is the key to prevention. The diagram below illustrates the Desulfonation Pathway driven by the Peri-Strain.
Figure 1: The acid-catalyzed desulfonation mechanism. Note that the relief of steric strain (Peri-interaction) drives the reaction to the right (hydrolysis).
Module 3: Troubleshooting & FAQs
Q1: I am seeing 1-chloronaphthalene in my LC-MS after workup. What happened? A: You likely experienced Thermal Hydrolysis .
-
Diagnosis: Did you rotovap an acidic aqueous solution? Did the quench get hot?
-
Fix: Never heat the free acid in the presence of water. If you must remove solvent, lyophilize (freeze-dry) the neutralized salt, or use a membrane filtration setup at low temperature.
Q2: Can I purify the acid by recrystallization from boiling water? A: Absolutely NOT. Boiling water provides the exact conditions (Heat + H2O) required for desulfonation.
-
Alternative: Recrystallize the Sodium Salt from ethanol/water mixtures, or use cold water with a high salt gradient. If you need the free acid for a specific reaction, generate it in situ at low temperature using an ion-exchange resin in an anhydrous solvent.
Q3: Is the Chlorine atom stable?
A: Generally, yes. However, under strongly alkaline conditions at high temperatures (e.g., pH > 12, T > 100°C), you risk Nucleophilic Aromatic Substitution (
-
Rule: Keep pH between 1 and 9. Avoid extreme caustic conditions.
Q4: How do I store the final product? A: Store as the Sodium or Potassium salt .
-
Conditions: Desiccated, Room Temperature (or 4°C).
-
Shelf Life: The salt is stable for years. The free acid is hygroscopic and autocatalytic (it generates its own acidic environment with moisture), leading to degradation within weeks.
Module 4: Experimental Workflow (Safe Isolation)
Use this logic flow to ensure product integrity during the critical isolation phase.
Figure 2: Optimized isolation workflow to prevent hydrolytic degradation.
References
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd. (Foundational text on the instability of peri-substituted naphthalenes).
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Grokipedia. (2025). Naphthalene-1-sulfonic acid - Synthesis and Properties. 3
-
BenchChem. (2025).[4] Isomers of Naphthalene Sulfonic Acid: Kinetic vs Thermodynamic Control. 4
-
Seward, T.M., et al. (2021). The Thermal Stability of Naphthalene Sulfonic Acids Under Geothermal Conditions. Victoria University of Wellington. (Evidence of 1-chloronaphthalene formation via disproportionation/hydrolysis). 5[1][5][6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 6. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]
Technical Support Center: Purification of ANS (8-Anilinonaphthalene-1-sulfonic acid)
Ticket ID: ANS-PUR-8CL Topic: Removal of unreacted 8-chloronaphthalene-1-sulfonic acid (8-Cl-NSA) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Hydrophobic Lever
You are encountering a classic separation challenge in naphthalene sulfonate chemistry. Your impurity, 8-chloronaphthalene-1-sulfonic acid (8-Cl-NSA) , and your product, ANS , are both strong acids due to the sulfonic group (
The Solution Logic: We must exploit the hydrophobic disparity .[1] The addition of the aniline ring to the naphthalene core makes ANS significantly more hydrophobic (lipophilic) than the starting chloro-acid.
-
8-Cl-NSA: Highly water-soluble (even at low pH).[1]
-
ANS: Poorly water-soluble at low pH (forms the zwitterion/free acid precipitate).[1]
This guide provides three tiered protocols ranging from bulk cleanup to high-purity isolation.[1]
Protocol A: The "Workhorse" Method (Acid-Base Precipitation)
Best for: Bulk removal of >10% impurity content.
This method relies on the fact that while both species form soluble salts at neutral pH, the ANS free acid is significantly less soluble in water than the 8-Cl-NSA free acid.[1]
Workflow Diagram
Figure 1: Acid-base fractionation strategy exploiting the solubility differential of the ANS free acid.
Step-by-Step Procedure
-
Dissolution: Dissolve your crude solid in minimal distilled water.[1] Adjust pH to 8.0–9.0 using 1M NaOH. Both ANS and 8-Cl-NSA will be in their soluble sodium salt forms.[1]
-
Clarification: Filter the solution through a 0.45 µm membrane to remove insoluble byproducts (e.g., copper catalyst residues or oxidized aniline "tars").
-
Precipitation: While stirring vigorously, slowly add concentrated HCl until the pH drops below 1.0 .
-
Isolation: Cool the slurry to 4°C for 2 hours. Filter via vacuum (Buchner funnel).[1][4]
-
Wash: Wash the cake sparingly with ice-cold 1M HCl. Do not wash with water , as the free acid has some water solubility and yield will be lost.[1]
Protocol B: Recrystallization (The Polishing Step)
Best for: Removing trace (1-5%) impurities after Protocol A.
If Protocol A yields a product with residual 8-Cl-NSA, recrystallization from water is effective because the impurity is more soluble in the mother liquor.[1]
| Parameter | Condition | Rationale |
| Solvent | Deionized Water (hot) | ANS is soluble in boiling water but crystallizes upon cooling.[1] 8-Cl-NSA remains dissolved.[1] |
| Concentration | ~10-15 mL per gram of ANS | Ensures saturation at boiling point.[1] |
| Additive | Activated Carbon (Optional) | Removes colored aniline oxidation products (pink/brown tint).[1] |
| Cooling Rate | Slow (Ambient | Prevents occlusion of the impurity inside the crystal lattice. |
Procedure:
-
Suspend the ANS acid cake in water.
-
Heat to boiling (
) until dissolved. -
(Optional) Add 1% w/w activated carbon, stir for 5 mins, and filter hot.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate.
-
Filter the crystals.[1][2][4] The 8-Cl-NSA remains in the filtrate.[1]
Protocol C: High-Performance Liquid Chromatography (HPLC)
Best for: Analytical verification or ultra-high purity (>99.5%) requirements.
For drug development applications, you cannot rely on precipitation alone.[1] You must verify the removal of 8-Cl-NSA using Reverse Phase HPLC (RP-HPLC).[1]
Separation Logic
ANS is significantly more hydrophobic than 8-Cl-NSA due to the N-phenyl group.[1]
-
Stationary Phase: C18 (Octadecylsilane).[1]
-
Elution Order: 8-Cl-NSA elutes first (weak interaction); ANS elutes second (strong interaction).[1]
HPLC Method Parameters
-
Column: C18 Analytical (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) or Fluorescence (Ex 350nm / Em 520nm).[1]
Separation Logic Diagram
Figure 2: Chromatographic separation principle. ANS retains longer on C18 due to the aniline moiety.
Troubleshooting FAQs
Q: My final product has a pinkish/brown hue. Is this the 8-Cl-NSA? A: No. 8-Cl-NSA is typically off-white.[1] Pink or brown coloration indicates oxidation products of aniline (e.g., azobenzene derivatives) formed during the synthesis.[1]
-
Fix: Use Protocol B with the activated carbon step.[1] This effectively adsorbs these colored organic impurities.[1]
Q: I need the Magnesium Salt (Mg-ANS) for my assay, but Protocol A gives the acid. How do I convert it? A: The magnesium salt is preferred for biological assays due to higher solubility and stability.[1]
-
Isolate the pure ANS Free Acid using Protocol A/B.
-
Suspend in water and add Magnesium Oxide (MgO) or Magnesium Carbonate in slight excess.
-
Heat gently until the ANS dissolves (pH will neutralize).
-
Filter off excess MgO.[1]
-
Evaporate or lyophilize the filtrate to obtain pure Mg-ANS.[1]
Q: Why is my yield low after Protocol A? A: You likely washed the precipitate with water.[1] The ANS free acid has a solubility of roughly 1 mg/mL in water [1].[1] Washing with dilute HCl suppresses the ionization of the sulfonic acid, keeping it insoluble via the common ion effect.[1]
Q: Can I use UV absorbance to distinguish the two? A: It is difficult. Both share the naphthalene sulfonate core and absorb in the UV range.[1] However, ANS has a distinct fluorescence shift.[1]
-
ANS: Weak fluorescence in water, but intense fluorescence in non-polar solvents (e.g., Ethanol) or when bound to proteins [2].[1][5][6] This property can be used to track the fractions if you are running a column.[1]
References
-
Cayman Chemical. (2022).[1][7] 1,8-ANS Product Information & Solubility Data. Link
-
Stryer, L. (1965).[1] "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin.[1] A fluorescent probe of non-polar binding sites."[8] Journal of Molecular Biology, 13(2), 482-495.[1] Link
-
Zhu, Y., et al. (2019).[1] "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega, 4(19), 18136–18143.[1] Link[1]
-
Google Patents. (2012).[1] CN102757369B: Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt.[1][9][10] Link
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]
- 10. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Amination Reactions of 8-Chloronaphthalene-1-Sulfonic Acid
Welcome to the technical support center for optimizing the amination of 8-chloronaphthalene-1-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and purity.
Introduction
The synthesis of 8-aminonaphthalene-1-sulfonic acid and its derivatives is a critical step in the development of various pharmaceuticals and fluorescent probes.[1] The Buchwald-Hartwig amination is a powerful and versatile method for forming the crucial C-N bond in these molecules.[2][3] However, like any sophisticated chemical transformation, it can present challenges. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 8-chloronaphthalene-1-sulfonic acid is showing low to no conversion. What are the most likely causes?
Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper storage or handling of the palladium precursor and ligand can lead to catalyst deactivation. For more consistent results, consider using a pre-catalyst that reliably generates the active species.[4][5]
-
Suboptimal Ligand Choice: The ligand's structure is critical for the reaction's success. For an electron-deficient aryl chloride like 8-chloronaphthalene-1-sulfonic acid, a bulky, electron-rich phosphine ligand is often required to facilitate the oxidative addition and reductive elimination steps.[6]
-
Incorrect Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine.[4] However, the sulfonic acid group in your substrate can interact with the base, potentially requiring careful optimization of the base and its stoichiometry.
-
Insufficient Temperature: While typical Buchwald-Hartwig reactions are run at 80-100°C, some systems may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl chlorides.[6][7]
Q2: I'm observing a significant amount of 8-hydroxynaphthalene-1-sulfonic acid as a side product. How can I minimize this?
The formation of 8-hydroxynaphthalene-1-sulfonic acid is a known side reaction, particularly when using water as a solvent in alternative methods like the Ullmann coupling.[8] In the context of a Buchwald-Hartwig reaction, its presence could indicate:
-
Trace Water in the Reaction: Ensure all your reagents and solvents are scrupulously dried. The presence of water can lead to the hydrolysis of the aryl chloride, especially at elevated temperatures.
-
Reaction with Hydroxide Ions: If your base contains hydroxide impurities or if it can generate hydroxide in situ, this can compete with your amine nucleophile. Using a high-purity, non-nucleophilic base is crucial.
Q3: What is hydrodehalogenation, and how can I prevent it in my reaction?
Hydrodehalogenation is a side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom, leading to the formation of naphthalene-1-sulfonic acid.[4][5] This is a common issue, particularly with primary amines.[5] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation.[4]
-
Lower the Reaction Temperature: Higher temperatures can favor this side reaction.[4]
-
Screen Different Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[4] Experimenting with different ligand architectures can be beneficial.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues.
Issue 1: Low Yield of the Desired 8-Amino-Naphthalene-1-Sulfonic Acid Derivative
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields.
1. Catalyst System Evaluation:
-
Action: Switch to a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle) to ensure reliable generation of the active Pd(0) species.[6]
-
Rationale: Traditional Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient and lead to inconsistent results.[6]
2. Ligand Screening:
-
Action: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points for aryl chlorides include BrettPhos, RuPhos, or XPhos.[6][9]
-
Rationale: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[10]
3. Base Optimization:
-
Action: If strong bases like NaOtBu are leading to side products or decomposition, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][11] You may need to increase the reaction temperature to compensate for the lower reactivity.[4]
-
Rationale: The base's strength and properties can significantly affect the reaction's outcome, especially with functionalized substrates.[11] Cesium carbonate, for instance, is known for its unique properties that can lead to excellent conversions in some systems.[12]
4. Solvent and Temperature:
-
Action: While toluene and dioxane are common solvents, consider a more polar solvent if you are experiencing solubility issues with the sulfonic acid salt.[4][13][14] Ensure the solvent is anhydrous and degassed.[6] Incrementally increase the reaction temperature if the reaction is sluggish.
-
Rationale: Solvent polarity can impact the solubility of reagents and the stability of catalytic intermediates.[7][14] Water and oxygen can deactivate the catalyst.[6]
Issue 2: Complex Product Mixture and Purification Challenges
-
Action: Before scaling up, perform a small-scale reaction and analyze the crude mixture by LC-MS to identify the major components.
-
Rationale: Understanding the side products being formed (e.g., hydrodehalogenation product, hydroxylated product, or products from amine decomposition) is key to devising a strategy to minimize them.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 8-Chloronaphthalene-1-Sulfonic Acid Sodium Salt
Buchwald-Hartwig Amination Workflow
Caption: A simplified workflow for the amination reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Suggested Quantity (mmol) | Equiv. |
| 8-Chloronaphthalene-1-sulfonic acid sodium salt | 264.66 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Palladium Pre-catalyst (e.g., BrettPhos Pd G3) | - | 0.02 | 0.02 |
| Ligand (e.g., BrettPhos) | - | 0.04 | 0.04 |
| Base (e.g., NaOtBu) | 96.10 | 2.0 | 2.0 |
| Anhydrous, Degassed Solvent (e.g., Toluene) | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, add 8-chloronaphthalene-1-sulfonic acid sodium salt, the palladium pre-catalyst, the ligand, and the base to a dry reaction vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox, and under an inert atmosphere (argon or nitrogen), add the anhydrous, degassed solvent followed by the amine via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The product may remain in the aqueous layer depending on its polarity.
-
Purification: Purify the desired product by a suitable method, such as column chromatography or recrystallization.
Mechanistic Insights
A fundamental understanding of the reaction mechanism can aid in troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 8-chloronaphthalene-1-sulfonic acid.[15]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.[3]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The key steps in the Buchwald-Hartwig catalytic cycle.
Alternative Methodologies
For substrates that are particularly challenging for palladium-catalyzed reactions, it is worth considering alternative approaches. The Ullmann condensation , a copper-catalyzed C-N coupling reaction, has been successfully applied to the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives.[8] This method can sometimes offer better yields for specific substrate combinations and may be a viable alternative if the Buchwald-Hartwig approach proves unsuccessful.[8]
Conclusion
Optimizing the amination of 8-chloronaphthalene-1-sulfonic acid requires a systematic and informed approach. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, and by being prepared to troubleshoot common side reactions, you can significantly improve your chances of success. This guide provides a foundation of knowledge and practical advice to help you achieve high yields and purity in your synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (2006, June 9). Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 14, 2026, from [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 14, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction | ACS Omega. (2019, October 28). Retrieved February 14, 2026, from [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC. (2019, October 28). Retrieved February 14, 2026, from [Link]
- US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid - Google Patents. (n.d.).
-
8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Solubility of 8-Chloronaphthalene-1-Sulfonic Acid Salts
Executive Summary
The 1,8-disubstitution pattern ("peri-substitution") of 8-chloronaphthalene-1-sulfonic acid creates unique steric strain and electronic repulsion not found in standard naphthalene sulfonates.[1] This structural rigidity often leads to high lattice energy in solid salts, manifesting as "brick dust" behavior—solids that are stubborn to dissolve even in polar media.[1]
This guide addresses the three most common solubility failures: ionic strength "salting out," polymorphic stalling, and pH-independent insolubility. [1]
Part 1: Diagnostic & Characterization (The "Why")[1]
Q1: I am using the Sodium salt, but it precipitates immediately in my reaction buffer. Why?
A: You are likely experiencing the Common Ion Effect , aggravated by the high lattice energy of the 8-chloro substituted salt.[1]
-
The Mechanism: Sulfonic acid salts are strong electrolytes.[1] If your buffer contains high concentrations of Sodium (Na⁺) from NaCl, sodium phosphate, or sodium acetate, the solubility equilibrium shifts to the left (precipitate) to satisfy the solubility product constant (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The 8-Chloro Factor: The Chlorine atom at the 8-position forces the sulfonate group out of planarity with the naphthalene ring due to steric crowding (peri-interaction).[1] This often creates a "locking" mechanism in the crystal lattice, making the energy required to break the lattice (dissolution) higher than the hydration energy provided by the solvent.
-
The Fix: Switch to a buffer system with a non-common counter-ion . If you have the Na-salt, use Potassium (K⁺) or Ammonium (NH₄⁺) buffers.[1] For organic solubility, switch to lipophilic counter-ions like Tetrabutylammonium (TBA).
Q2: My LC-MS shows the compound is pure, but the solid has two distinct melting points and variable solubility. Is this degradation?
A: It is almost certainly Polymorphism , not degradation.[1]
-
Explanation: 8-Cl-NSA salts can exist in anhydrous and hydrated forms.[1] The hydrated form (often a pseudo-polymorph) is typically less soluble in organic solvents but more soluble in water.[1] If you dried your material aggressively (e.g., high vacuum at >60°C), you may have collapsed the crystal lattice into an amorphous or anhydrous metastable state that "gums up" rather than dissolving.[1]
-
Diagnostic: Run a DSC (Differential Scanning Calorimetry).[1] If you see a broad endotherm followed by a sharp exotherm (recrystallization) and a second melt, you are dealing with a metastable polymorph.
-
Action: "Anneal" the solid by slurrying it in your target solvent for 2-4 hours at elevated temperature (40-50°C) without dissolving it completely, then cool slowly. This converts the solid to the most stable form saturated in that specific solvent.
Part 2: Solvent & Medium Engineering (The "How")
Q3: Will adjusting pH improve solubility?
A: Only if you are working with the Free Acid. [1]
-
The Science: Sulfonic acids are strong acids (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
pH > 1: The compound is fully ionized (
). Increasing pH from 2 to 10 will have zero effect on the intrinsic solubility of the anion.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
pH < 0: You may protonate the sulfonate, forming the neutral Free Acid (
). The Free Acid is typically less soluble in water but more soluble in organic solvents (DCM, Ethyl Acetate).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Strategic Use: If you need to extract the compound out of water, acidify to pH < 1 (using HCl) to suppress ionization, increasing its partition coefficient into organic phases.[1]
Q4: What cosolvents do you recommend for biological assays (aqueous media)?
A: Avoid simple alcohols; use dipolar aprotic solvents.
The 8-chloro substituent adds significant lipophilicity. Water alone cannot overcome the van der Waals forces between the naphthalene rings.
| Cosolvent | Recommended % | Mechanism of Action | Warning |
| DMSO | 1–5% | Disrupts water structure; solvates the aromatic ring.[1] | High % can denature proteins in bio-assays.[1] |
| PEG-400 | 5–20% | Acts as a surfactant/hydrotrope; wraps the hydrophobic naphthalene core.[1] | Viscosity may affect pipetting.[1] |
| Cyclodextrin (HP-β-CD) | 1–2 eq.[1] | Forms an inclusion complex (Host-Guest) shielding the hydrophobic chloro-naphthalene. | Gold Standard for drug delivery formulations.[1] |
Part 3: Protocol & Workflow
Standard Operating Procedure: Solubility Screen & Counter-Ion Exchange
Objective: Determine the optimal salt form for your specific application solvent.
Materials:
-
8-Cl-NSA (Free Acid or Salt)
-
Base selection: NaOH, KOH, LiOH, NH₄OH, Tetrabutylammonium Hydroxide (TBAOH).[1]
-
Solvents: Water, Methanol, DMSO.[1]
Step-by-Step Protocol:
-
Baseline Saturation:
-
Counter-Ion Scan (The "Salt Switch"):
-
If the Na-salt is insoluble, prepare 1M solutions of LiCl, KCl, and TBA-Cl.[1]
-
Take the cloudy suspension from Step 1.[1]
-
Add 1.0 equivalent of the new counter-ion base (if starting with Free Acid) or perform a metathesis (if starting with Salt).[1]
-
Note: The Tetrabutylammonium (TBA) salt is the "Magic Bullet" for organic solubility (DCM, Chloroform).[1]
-
-
The "Heat-Cool" Cycle (Polymorph Check):
-
Hydrotropy Rescue (For stubborn cases):
-
If water solubility is still too low, add Nicotinamide (20% w/v) or Sodium Benzoate (10% w/v) as hydrotropes.[1] These planar molecules stack with the naphthalene ring, breaking the crystal lattice without using organic solvents.
-
Part 4: Troubleshooting Visualization
The following logic tree guides you through the decision-making process for solubilizing 8-Cl-NSA salts.
Figure 1: Decision matrix for troubleshooting solubility based on solvent system and salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5439-85-0, Sodium 8-chloronaphthalene-1-sulfonate. Retrieved from [Link]
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Selection and Prodrug Design.[1] In The Practice of Medicinal Chemistry. Academic Press.[1] (Contextual grounding for counter-ion selection in sulfonates).
-
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][][5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on salt solubility trends: Li > Na > K).[1]
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
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- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to Handling 8-Chloronaphthalene-1-Sulfonic Acid
Welcome to the technical support guide for 8-chloronaphthalene-1-sulfonic acid (CAS No. 145-74-4). This document is designed for researchers, scientists, and drug development professionals who handle this corrosive compound. As a potent organosulfur compound, its utility in chemical synthesis is significant, but its corrosive nature demands rigorous safety protocols and a deep understanding of its reactivity.[1] This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, ensuring a self-validating system of safety and experimental integrity.
Section 1: Hazard Profile and The Hierarchy of Safety Controls
This section addresses the fundamental hazards of 8-chloronaphthalene-1-sulfonic acid and the framework for mitigating the associated risks.
Q: What are the primary hazards associated with 8-chloronaphthalene-1-sulfonic acid?
A: The primary hazard is its severe corrosivity. As a sulfonic acid, it is a strong acid capable of causing severe skin burns and serious eye damage upon contact.[1] The GHS classification signal word for this chemical is "Danger".[2] In its solid, powdered form, inhalation can also lead to respiratory irritation.[3][4] Furthermore, like many strong acids, it can react corrosively with metals, potentially generating flammable hydrogen gas.[5]
Q: How should I approach safety when designing an experiment with this compound?
A: The most effective safety strategy is to implement the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and is insufficient on its own.
Caption: A standard workflow for handling corrosive solids.
Q: What is the correct procedure for making a solution with 8-chloronaphthalene-1-sulfonic acid?
A: The dissolution of strong acids in solvents (especially water) is often exothermic. To control this, always add the acid portion-wise to the solvent while stirring . [6]Never add the solvent to the acid. Adding solvent to bulk acid can generate intense localized heat, causing the solvent to boil and splash corrosive material out of the container. [6] Q: How should I store the chemical and its solutions?
A: Store 8-chloronaphthalene-1-sulfonic acid in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. [2][6]It must be stored away from incompatible materials such as bases, oxidizing agents, and metals. Storage containers should be made of compatible materials like glass or polyethylene. [7]
Section 4: Troubleshooting and Emergency Response
Even with careful planning, incidents can occur. This section provides clear, actionable guidance for common problems.
FAQs on Material Compatibility
Q: What materials should I avoid using for equipment and storage?
A: Due to its corrosive nature, 8-chloronaphthalene-1-sulfonic acid is incompatible with many common materials. Contact with incompatible materials can lead to equipment failure, loss of containment, and potentially hazardous chemical reactions.
| Material Class | Generally Compatible | Generally Incompatible (High Risk of Corrosion/Degradation) |
| Metals | Hastelloy®, Tantalum | Carbon Steel, Stainless Steel (304, 316), Aluminum, Copper, Brass, Bronze [8] |
| Plastics | PTFE, PFA, ETFE | Polycarbonate, PVC, Nylon, Acetal (Delrin®) |
| Elastomers | Kalrez® (FFKM), Viton® (FKM) | Buna-N (Nitrile), Neoprene, EPDM, Silicone |
Note: This table is a general guide. Always consult a detailed chemical compatibility chart for your specific application conditions (e.g., temperature, concentration). [9][10]
FAQs on Spills and Exposures
Q: What is the immediate first aid for skin or eye contact?
A: Time is critical. Immediate and thorough action is required to minimize tissue damage.
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. [2]Flush the affected area with copious amounts of cool, running water for at least 15-20 minutes. [6]Do not attempt to scrub or wipe the chemical off the skin. [6]Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces. [2]Remove contact lenses if present and easy to do so. [2]This must be done at an emergency eyewash station. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. [2]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance. |
| Ingestion | DO NOT induce vomiting. [2]If the person is conscious, have them rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. [11]Seek immediate medical attention. |
Q: How do I handle a spill?
A: The response depends on the scale of the spill. For any spill, the first steps are to alert personnel in the immediate area and ensure you are wearing appropriate PPE before attempting cleanup.
Caption: A decision tree for responding to a chemical spill.
Detailed Protocol for a Small Spill:
-
Containment: If it is a liquid solution, create a dike around the spill with an inert absorbent material like sand or vermiculite.
-
Neutralization: Slowly and carefully cover the spill with a weak base, such as sodium bicarbonate or soda ash. [6]Be prepared for fizzing (CO₂ evolution) as the acid is neutralized.
-
Collection: Once the neutralization reaction has ceased, use a scoop or other appropriate tools to collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste. [2]
Section 5: Waste Disposal
Q: How do I properly dispose of waste containing 8-chloronaphthalene-1-sulfonic acid?
A: All waste, whether it is excess solid, contaminated solutions, or spill cleanup material, must be treated as hazardous waste. [6]1. Neutralize: For aqueous waste streams, carefully adjust the pH to a neutral range (pH 6-8) by slowly adding a weak base (e.g., sodium bicarbonate) or a weak acid if the solution is basic. This must be done in a fume hood with appropriate PPE. 2. Collect: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name and associated hazards. 3. Consult: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures and pickup schedules. [2]Never pour this chemical down the drain. [6]
References
-
How To Neutralize Sulfonic Acid With Caustic Soda. (2022). Capital Resin Corporation. [Link]
- US Patent 2671797A: Neutralization of sulfonic acids and sulfuric acid esters.
- US Patent 2766276A: Neutralization of sulfonic acids.
-
Occupational Safety Resources on Sulfuric Acid. (2019). NC Epidemiology. [Link]
-
Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. [Link]
-
How To Neutralize Sulfonic Acid. (2024). YouTube. [Link]
-
EP 0555622 A1: Process for making detergent granules by neutralisation of sulphonic acids. European Patent Office. [Link]
-
Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
-
Safety data sheet. (2018). [Link]
-
Safety Data Sheet. (2024). MP Biomedicals. [Link]
-
SAFETY DATA SHEET. [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). PMC. [Link]
-
8-CHLORONAPHTHALENE-1-SULFONIC ACID | CAS 145-74-4. Matrix Fine Chemicals. [Link]
-
Chemical Compatibility Chart. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
8-Chloronaphthalene-1-sulfonic acid dihydrate, 97%. Regent Chemicals. [Link]
-
Safety Data Sheet: 8-Anilinonaphthalene-1-sulfonic acid. (2024). Carl ROTH. [Link]
-
Sulfonic Acid. Corrosionpedia. [Link]
-
Examples of Corrosive Substances and Their pH Levels. (2024). Storemasta Blog. [Link]
-
Chemical Compatibility Chart. [Link]
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- 7. chemicals.co.uk [chemicals.co.uk]
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- 9. saltech.co.il [saltech.co.il]
- 10. coleparmer.com [coleparmer.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Separation of 8-Hydroxynaphthalene-1-sulfonic Acid and its Byproducts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the separation and purification of 8-hydroxynaphthalene-1-sulfonic acid. This document is structured to offer practical, experience-based solutions to common issues, moving from frequently asked questions to detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and purification of 8-hydroxynaphthalene-1-sulfonic acid.
Q1: What are the most common byproducts I should expect during the synthesis of 8-hydroxynaphthalene-1-sulfonic acid?
A1: The byproduct profile largely depends on the synthetic route. During the sulfonation of 1-naphthol, common byproducts include various isomers of hydroxynaphthalenesulfonic acid, such as 1-hydroxynaphthalene-2-sulfonic acid and 1-hydroxynaphthalene-4-sulfonic acid, with their formation being temperature-dependent.[1][2][3] Dihydroxynaphthalene and naphthalenedisulfonic acids can also be formed, particularly under harsh reaction conditions.[1][2] If the synthesis involves the hydrolysis of a precursor like 1-amino-8-naphthol-3,6-disulfonic acid (H acid), you might encounter isomeric aminonaphtholsulfonic acids or the corresponding dihydroxy derivative, chromotropic acid.[4] In syntheses starting from 8-chloronaphthalene-1-sulfonic acid, the primary byproduct is often the starting material itself or other positional isomers.[5][6]
Q2: I am observing a poor yield after my initial purification attempt. What are the likely causes?
A2: Poor yield can stem from several factors. Incomplete reaction is a primary suspect. Ensure your reaction has gone to completion by using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another common issue is the high water solubility of hydroxynaphthalenesulfonic acids, which can lead to significant product loss in aqueous workups and recrystallization steps.[2] The presence of certain organic impurities can also interfere with crystallization, leading to supersaturated solutions and consequently, lower isolated yields.[7] Finally, improper pH during extraction or precipitation can prevent the complete isolation of your product.
Q3: My purified product has a persistent off-color (e.g., dark green or brown). How can I improve its appearance?
A3: Discoloration is often due to the presence of trace amounts of oxidized byproducts or residual starting materials and oily impurities.[8] A common purification technique is to dissolve the crude product in a basic aqueous solution (e.g., sodium hydroxide solution), treat it with activated carbon and neutral alumina to adsorb the colored impurities, and then re-precipitate the product by acidification.[9] Multiple recrystallizations may be necessary to achieve a high-purity, colorless product.
Q4: Can I use the same HPLC method for analyzing both my crude reaction mixture and my final purified product?
A4: While you can use the same HPLC method, it's often necessary to adjust the conditions. Crude samples may contain high concentrations of starting materials and byproducts that can overload the column, leading to poor peak shape and resolution. It is advisable to dilute crude samples more than the purified product. For complex crude mixtures, a gradient elution method may be necessary to resolve all components, whereas an isocratic method might suffice for the final purity check of the isolated product.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
HPLC Separation Problems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of 8-hydroxynaphthalene-1-sulfonic acid and its isomers. However, challenges often arise.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Underlying Cause: Peak tailing for acidic compounds like sulfonic acids can be caused by secondary interactions with the stationary phase. Peak fronting may indicate column overloading or a sample solvent that is too strong.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 2.5-3) to suppress the ionization of the sulfonic acid group, leading to better peak shape.
-
Incorporate an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve peak symmetry and retention.[10]
-
Check Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[11] If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.[11]
-
Reduce Sample Concentration: Inject a more dilute sample to see if peak fronting improves, which would confirm column overloading.
-
Issue 2: Inconsistent Retention Times
-
Underlying Cause: Fluctuations in retention time can be due to a variety of factors including changes in mobile phase composition, temperature fluctuations, or problems with the pumping system.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and the pH is stable.
-
System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.
-
Pump Maintenance: Check for leaks in the pump and fittings.[11] A buildup of salt crystals can indicate a leak.[11] Flush the pump with deionized water after using buffer solutions to prevent salt precipitation.[11]
-
Column Temperature Control: Use a column oven to maintain a constant temperature, as even small temperature changes can affect retention times, especially in ion-exchange chromatography.
-
Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues.
Crystallization and Isolation Problems
The final step of isolating a pure product is often the most challenging.
Issue 1: Failure to Crystallize (Oiling Out)
-
Underlying Cause: The product may be precipitating as an oil rather than a crystalline solid. This can be due to the presence of impurities that inhibit crystal lattice formation or a solvent system in which the product is too soluble.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can promote oiling out.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Issue 2: Low Purity After Recrystallization
-
Underlying Cause: Co-precipitation of impurities can occur if the concentration of impurities is high or if their solubility properties are very similar to the desired product.
-
Troubleshooting Steps:
-
Pre-Purification: Consider a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. Perform a second or even third recrystallization, monitoring the purity at each stage by HPLC or TLC.
-
pH Adjustment: The solubility of hydroxynaphthalenesulfonic acids is highly pH-dependent.[12] Carefully adjusting the pH of the solution can selectively precipitate the desired product while keeping impurities dissolved.
-
Experimental Protocol: Recrystallization of 8-Hydroxynaphthalene-1-sulfonic Acid
-
Solubility Testing: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) to identify a suitable recrystallization solvent.[13]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try seeding or scratching the flask. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Section 3: Data and References
Key Physicochemical Data
| Property | Value |
| Chemical Formula | C₁₀H₈O₄S |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 117-22-6 |
| Appearance | Colorless solid |
| Solubility | High in water |
Data sourced from PubChem and other chemical suppliers.[14][15]
References
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Dolan, J. W. (2002). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America, 20(10), 954-958.
- Patel, R., & Patel, M. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. World Journal of Pharmaceutical Research, 13(8), 1166-1181.
- Dolan, J. W. (2013). Washing Ion Pairing Columns. LCGC Europe, 26(11), 646-649.
- Li, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14143-14149.
- Henkel Kommanditgesellschaft auf Aktien. (1979). Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid) (EP Patent 0000493B1).
- Li, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14143-14149.
- Wellcome Foundation Ltd. (1980). Separation of isomers (US Patent 4,228,081).
- Cerfontain, H., et al. (1992). Sulfonation of a series of naphthalenes containing two different oxy substituents. Journal of Physical Organic Chemistry, 5(8), 479-492.
-
Wikipedia. (2023, December 2). Hydroxynaphthalenesulfonic acid. In Wikipedia. Retrieved from [Link]
- American Cyanamid Co. (1942). Process for preparing hydroxy naphthalene compounds (US Patent 2,272,272).
- Martin, E. L., & Fieser, L. F. (1932). 1,2-Naphthoquinone-4-sulfonic acid. Organic Syntheses, 12, 58.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-8-hydroxynaphthalene-6-sulfonic acid. PubChem. Retrieved from [Link]
- Dennis, L. (1917). Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt (US Patent 1,211,923).
- Kriz, J., et al. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin.
- American Cyanamid Co. (1951). Crystallization of sodium naphthalene beta sulfonates (US Patent 2,568,154).
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-Hydroxynaphthalene-8-sulfonic acid. Retrieved from [Link]
- Brilon, C., et al. (1981). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 42(1), 65-69.
- Universal Oil Products Co. (1970). Purification of sulfonic acids (US Patent 3,496,224).
- American Cyanamid Co. (1960). Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid (US Patent 2,955,134).
-
Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
- Shanghai Searchlight Biotechnology Co Ltd. (2019). Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt (CN Patent 102757369B).
-
Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. Retrieved from [Link]
- de Souza, A. O., et al. (2019). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 49(5), 415-430.
- Li, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14143-14149.
-
University of Colorado Boulder. (n.d.). Chapter 3 Crystallization. Retrieved from [Link]
- Zhejiang University of Technology. (2019). Method for detecting naphthalene disulfonic acid isomer (CN Patent 108088917B).
- Delgado, J., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1085.
- Roy, L. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments.
-
ScienceMadness. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
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- 15. chemscene.com [chemscene.com]
Improving purity of 8-chloronaphthalene-1-sulfonic acid starting material
The following technical guide is structured as a specialized support center for 8-Chloronaphthalene-1-Sulfonic Acid (8-CNSA) . It prioritizes the "Sandmeyer Route" as the industry standard for high purity, as direct chlorination of naphthalene sulfonic acid inevitably yields difficult-to-separate isomers.[1]
Ticket ID: CNSA-PURITY-001 Topic: Impurity Profiling & Purification Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Analytical Forensics
"How do I know my material is impure, and what are the peaks?"
Before attempting purification, you must accurately identify the impurity profile. 8-CNSA is a "peri-substituted" molecule (1,8-position), creating unique steric strain that distinguishes it from other isomers, but also makes it prone to specific degradation pathways.[1]
Common Impurity Profile
| Retention Time (Rel) | Impurity Identity | Origin/Root Cause |
| 0.85 | 1-Chloronaphthalene | Desulfonation (Overheating during synthesis/storage).[1] |
| 0.92 | 5-Chloronaphthalene-1-sulfonic acid | Isomeric byproduct (if using direct chlorination route).[1] |
| 1.00 | 8-Chloronaphthalene-1-sulfonic acid | Target Molecule. |
| 1.15 | 1-Hydroxy-8-chloronaphthalene | Hydrolysis of the sulfonic acid group (Acidic hydrolysis).[1] |
| 1.25 | Peri Acid (1-Amino-8-naphthalene...) | Unreacted starting material (if using Sandmeyer route).[1] |
Recommended HPLC Method (Ion-Pairing)
Standard reverse-phase HPLC often fails to retain the highly polar sulfonic acid group.[1] Use this validated ion-pairing method to distinguish the 1,8-isomer from the 1,5-isomer.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) in Water (pH adjusted to 6.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 280 nm (Naphthalene ring absorption).
-
Why this works: TBAH forms a neutral ion pair with the sulfonic acid, allowing it to interact with the C18 stationary phase. The steric bulk of the 8-chloro group shifts the retention time significantly compared to the 5-chloro isomer.[1]
Synthesis Optimization (Source Control)
"I cannot remove the 5-chloro isomer. What is wrong?"
Diagnosis: If you are seeing significant 5-chloro isomer (or other positional isomers), you are likely synthesizing via Direct Chlorination of naphthalene-1-sulfonic acid.[1] This is chemically inefficient due to lack of regioselectivity.[1]
Solution: Switch to the Sandmeyer Route starting from "Peri Acid" (1-amino-8-naphthalenesulfonic acid).[1] This locks the functional groups into the 1,8 positions before the chlorine is introduced.
The Sandmeyer Protocol (High-Purity Route)[1]
-
Diazotization: React Peri Acid with
and at 0–5°C to form the diazonium salt. The "peri" position stabilizes this salt, preventing rapid decomposition. -
Substitution: Slowly add the diazonium slurry to a solution of
(Copper(I) Chloride) in . -
Outcome: The diazonium group is replaced exclusively by Chlorine.
Figure 1: Comparison of synthesis routes. The Sandmeyer route guarantees 1,8-regiochemistry, whereas direct chlorination yields inseparable mixtures.
Purification Protocols (Troubleshooting)
"My product is the right isomer, but it contains salts and unreacted starting material."
Sulfonic acids are notoriously difficult to purify because they are water-soluble and non-volatile.[1] Use the following two methods depending on your required purity level.
Method A: The Magnesium Salt Fractionation (Scalable)
Best for: Removing inorganic salts and unreacted Peri Acid. The magnesium salts of peri-substituted naphthalene sulfonic acids often have distinct solubility profiles compared to their sodium counterparts or isomers.
-
Conversion: Dissolve crude 8-CNSA in hot water (80°C). Add
(Magnesium Oxide) or until neutral. -
Filtration: Filter hot to remove insoluble impurities (e.g., inorganic copper residues from Sandmeyer).
-
Crystallization: Cool slowly to 4°C. The Magnesium salt of 8-CNSA crystallizes out, while many disulfonated impurities and isomers remain in the mother liquor.[1]
-
Regeneration: Redissolve the filter cake in water and acidify with
to precipitate the free acid (or use ion-exchange resin).[1]
Method B: The Sulfonyl Chloride Derivatization (Ultrapure >99.5%)
Best for: Pharmaceutical grade requirements. This method converts the water-soluble acid into an organic-soluble derivative, allowing standard silica chromatography or crystallization from non-polar solvents.[1]
-
Derivatization: Treat dry crude 8-CNSA with Thionyl Chloride (
) and a catalytic amount of DMF. Reflux for 2-3 hours.-
Product: 8-chloronaphthalene-1-sulfonyl chloride.[1]
-
-
Extraction/Crystallization: The sulfonyl chloride is soluble in Toluene or Dichloromethane. Wash with water to remove inorganic salts.[1] Recrystallize from Hexane/Toluene.[1]
-
Hydrolysis: Reflux the pure sulfonyl chloride in water/dioxane (1:1) to hydrolyze it back to the pure sulfonic acid.
Figure 2: Decision matrix for purification based on target purity specifications.
FAQ: Stability & Storage
Q: My white powder turned pink/brown after a week. Is it ruined? A: This is likely surface oxidation of trace naphthols (hydrolysis products).
-
Cause: Naphthalene sulfonic acids are hygroscopic.[1] Moisture absorption accelerates the hydrolysis of the sulfonic acid group, releasing
and forming naphthols, which oxidize rapidly to colored quinones. -
Fix: Store under Argon in a desiccator. If the bulk is still white, wash with a small amount of cold ether (naphthols are soluble in ether; the sulfonic acid is not).
Q: Can I use the sodium salt instead of the free acid?
A: Yes, and it is often more stable. Neutralize the free acid with
References
-
Sandmeyer Reaction Mechanism & Utility
-
Peri-Acid Chemistry & Magnesium Salt Purification
-
HPLC Separation of Naphthalene Sulfonic Acids
-
Sulfonyl Chloride Derivatization Strategy
- Title: Purification of sulfonic acids (P
-
Source: Google Patents[1]
- URL
- Context: Describes general methodologies for purifying sulfonic acids via salt formation and derivatiz
Sources
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Peri acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 8-Chloronaphthalene-1-sulfonic Acid Dihydrate
Welcome to the technical support center for 8-chloronaphthalene-1-sulfonic acid dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and troubleshooting of this compound in your experiments.
Introduction
This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its stability is crucial for the success and reproducibility of your experimental outcomes. This guide provides a comprehensive overview of its stability profile, best practices for storage and handling, and a troubleshooting guide to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or 15-30°C | Naphthalene sulfonic acids exhibit good thermal stability at moderate temperatures. Refrigeration can further slow down potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | The compound can be sensitive to air and moisture. An inert atmosphere minimizes oxidation and hydrolysis. |
| Light | Protected from light (amber vial) | Aromatic compounds can be light-sensitive and may degrade upon prolonged exposure to UV or visible light. |
| Container | Tightly sealed container | Due to its hygroscopic nature, a tightly sealed container is essential to prevent moisture absorption from the atmosphere. |
Q2: What are the visual signs of degradation for this compound?
While subtle chemical changes may not be visible, you should be cautious if you observe any of the following:
-
Change in Color: The pure compound is typically a white to off-white or light brown powder. A significant darkening or yellowing of the powder may indicate degradation due to light exposure or other chemical reactions.[1]
-
Clumping or Caking: As a hygroscopic substance, absorption of moisture will cause the powder to clump together. This indicates improper storage and potential for hydrolysis.
-
Change in Solubility: If you notice a significant change in the solubility of the compound in your solvent system compared to a fresh batch, it may be a sign of degradation.
Q3: What are the potential degradation pathways for this compound?
Based on the chemistry of related compounds, two primary degradation pathways are of concern:
-
Hydrolysis (Desulfonation): In the presence of acid and heat, the sulfonic acid group can be cleaved from the naphthalene ring.[2][3]
-
Hydrolysis of the Chloro Group: The chlorine atom on the naphthalene ring can be displaced by a hydroxyl group, especially in aqueous solutions, to form 8-hydroxynaphthalene-1-sulfonic acid.[4]
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem: Inconsistent or Unexpected Experimental Results
If you are experiencing inconsistent or unexpected results, such as low yield, formation of side products, or complete reaction failure, the stability of your this compound may be compromised.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Methodologies for Purity Assessment
If you suspect degradation, the following analytical techniques can be used to assess the purity of your this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate and quantify the main compound from its potential impurities or degradation products.
-
Protocol:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Prepare a sample solution of the suspect compound at the same concentration.
-
Analyze both solutions using a suitable reversed-phase HPLC method. A C18 column is a good starting point.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample solution compared to the standard indicates degradation.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide detailed structural information and help identify degradation products.
-
Protocol:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum of a pure sample.
-
Look for the appearance of new signals or changes in the chemical shifts and integration of existing signals. For example, the disappearance of the signals corresponding to the chloro-substituted naphthalene ring and the appearance of signals for a hydroxyl-substituted ring could indicate hydrolysis of the chloro group.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify changes in the functional groups of the molecule.
-
Protocol:
-
Acquire an FT-IR spectrum of the solid compound using a technique like KBr pellet or Attenuated Total Reflectance (ATR).
-
Compare the spectrum to a reference spectrum.
-
Key absorptions to monitor include those for the sulfonic acid group (S=O stretching around 1350 and 1165 cm⁻¹) and the C-Cl bond.[5] Changes in the fingerprint region can also indicate degradation.
-
Best Practices for Handling Hygroscopic and Light-Sensitive Reagents
To minimize the risk of degradation, adhere to the following best practices:
-
Work Quickly and Efficiently: When weighing or handling the compound, do so in a controlled environment with low humidity. Minimize the time the container is open.
-
Use a Glove Box or Glove Bag: For highly sensitive experiments, weighing and preparing solutions inside a glove box or a glove bag with a dry atmosphere is recommended.[6]
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed vials. This minimizes the exposure of the entire batch to the atmosphere each time it is used.
-
Use Spatulas Made of Appropriate Material: Use clean, dry spatulas made of a material that will not react with the compound.
-
Store in a Desiccator: For everyday use, storing the primary container within a desiccator containing a suitable desiccant can help protect it from moisture.
By following these guidelines, you can ensure the stability and reliability of this compound in your research, leading to more accurate and reproducible results.
References
-
Understanding the Chemistry: Properties and Applications of Naphthalene Sulfonate Formaldehyde Condensates - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction | ACS Omega. (2019, October 28). Retrieved from [Link]
-
NAPHTHALENE SULFONATE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight - PubMed. (2020, January 14). Retrieved from [Link]
-
FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]
-
FT-IR spectra of sulfamic acids (a), aminomethane sulfonic (b),... - ResearchGate. (n.d.). Retrieved from [Link]
- US4316862A - Process for the preparation of sulphonic acid chlorides - Google Patents. (n.d.).
-
Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - OSTI. (2020, January 8). Retrieved from [Link]
-
3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved from [Link]
-
How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (n.d.). Retrieved from [Link]
-
Forced Degradation Testing Procedure - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]
-
5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Retrieved from [Link]
-
Safety and Handling Measures for Expired Reagents - International Enviroguard. (2025, July 18). Retrieved from [Link]
-
Hydrolysis of aromatic sulphonic acids in industrial effluents. II. Hydrolysis of amido-J-acid. (n.d.). Retrieved from [Link]
-
Naphthalene Sulfonate Manufacturing Process - Kingsun Chemicals. (2020, September 14). Retrieved from [Link]
-
How do you handle hygroscopic salts? - HepatoChem. (n.d.). Retrieved from [Link]
-
TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. (n.d.). Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Retrieved from [Link]
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water - Brandeis ScholarWorks. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Sulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC. (2019, October 28). Retrieved from [Link]
Sources
- 1. Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]
- 2. researchgate.net [researchgate.net]
- 3. concretechemicals.home.blog [concretechemicals.home.blog]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hepatochem.com [hepatochem.com]
Minimizing side reactions in copper-catalyzed Ullmann coupling
Status: Online 🟢 | Tier: L3 Advanced Support | Topic: Side Reaction Minimization
Welcome to the Support Center
From: Dr. Alex V., Senior Application Scientist Subject: Moving beyond "Dump and Stir"
Welcome. If you are here, you are likely staring at a reaction mixture that has turned into an intractable black tar, or your LCMS shows the dreaded "M-Halide" peak (protodehalogenation) instead of your product.
The classical Ullmann reaction (200°C, copper bronze) is obsolete. Modern copper catalysis relies on a delicate cycle of Cu(I)/Cu(III) (or radical variants). The "side reactions" you observe are not random; they are mechanistic off-ramps caused by specific instabilities in this cycle.
This guide treats your reaction like a broken system. We will isolate the failure mode, identify the root cause, and patch the protocol.
Troubleshooting Modules (The "Tickets")
TICKET #001: "My Reaction Turned Black/Brown Immediately & Stalled"
Diagnosis: Catalyst Disproportionation & Oxidation (The "Death Spiral") Severity: Critical
The Science:
The active species is L-Cu(I) .[1] However, Cu(I) is thermodynamically unstable in many environments. Without a stabilizing ligand, it undergoes disproportionation :
Root Cause Analysis:
-
Ligand Deficiency: You used "ligand-free" conditions on a difficult substrate.
-
Oxygen Leak: Cu(I) oxidizes to Cu(II) instantly in air.
-
Solvent Incompatibility: Some solvents (like MeCN) can promote disproportionation.
Corrective Action:
-
The "Ligand Shield": Always use a bidentate ligand. Ligands like N,N'-dimethylethylenediamine (DMEDA) , L-Proline , or 1,10-Phenanthroline bind Cu(I) and raise the energy barrier for disproportionation.
-
The "Reducing Rescue": Add 5-10 mol% of a mild reducing agent like sodium ascorbate to scavenge in-situ formed Cu(II) back to active Cu(I).
-
Protocol Patch: Switch to DMSO or DMF (degassed). Avoid MeCN for difficult couplings.
TICKET #002: "I Lost My Halide (Protodehalogenation)"
Diagnosis: Reductive Dehalogenation Severity: High (Irreversible byproduct)
The Science: Instead of coupling, the aryl halide (Ar-X) is converted to Ar-H. This occurs via two pathways:
-
Radical H-Abstraction: If the mechanism shifts to a Single Electron Transfer (SET), an aryl radical (
) forms. If it grabs a hydrogen from the solvent (HAT), you get Ar-H. -
Protonolysis: The organocopper intermediate (
) is basic. If water or acidic protons are present, it protonates immediately.
Root Cause Analysis:
-
Solvent Impurities: Peroxides in ethers (THF, Dioxane) or trace water in hygroscopic solvents (DMF).
-
Radical Sources: High temperatures (>110°C) without radical scavengers.
Corrective Action:
-
Solvent Switch: Move to Toluene or Xylene (non-H-donating solvents) if solubility permits. If using DMF/DMSO, use fresh, "Anhydrous" grade bottles.
-
Radical Scavenger: Add 10-20 mol% TEMPO or BHT to see if the side reaction stops (diagnostic).
-
Temperature Control: Lower the temperature by 10-20°C. High heat favors the entropic radical pathway over the ordered oxidative addition.
TICKET #003: "I Made a Dimer (Homocoupling)"
Diagnosis: Oxidative Homocoupling (
The Science: Homocoupling requires two aryl units to be on the copper center simultaneously, or the interaction of two Cu(II) species. This is often driven by the presence of Cu(II) (acting as an oxidant) or extremely high local concentrations of the aryl halide.
Root Cause Analysis:
-
Oxygen Ingress:
oxidizes the intermediate, forcing the reductive elimination of Ar-Ar. -
Catalyst Overloading: Using >20 mol% Cu can increase the statistical probability of binuclear coupling.
Corrective Action:
-
Strict Inert Atmosphere: Use a Schlenk line or glovebox. "Balloon" pressure is often insufficient for sensitive cases.
-
Slow Addition: Add the Aryl Halide slowly (syringe pump) to keep its steady-state concentration low relative to the nucleophile.
Visualizing the Failure Logic
The following decision tree helps you identify which variable to tune based on your specific failure mode.
Caption: Logic flow for diagnosing Ullmann coupling failures based on visual cues and mass spectrometry data.
The "Gold Standard" Protocol
Use this protocol to establish a baseline before optimization. It minimizes side reactions by design.
Reaction: Coupling of Aryl Iodide with an Amine (C-N Bond) Scale: 1.0 mmol
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |
| Catalyst | CuI (Purified) | 0.05 (5 mol%) | Active metal source. Must be white/off-white. |
| Ligand | L-Proline or 2-Acetylcyclohexanone | 0.10 (10 mol%) | Stabilizes Cu(I), prevents disproportionation. |
| Base | 2.0 | Neutralizes acid, regenerates catalyst. | |
| Solvent | DMSO (Anhydrous) | 0.5 - 1.0 M | Polar aprotic promotes solubility. |
| Atmosphere | Argon/Nitrogen | N/A | Prevents oxidation/homocoupling. |
Step-by-Step Execution:
-
Pre-Complexation (Critical): In a screw-cap vial, dissolve CuI (9.5 mg) and L-Proline (11.5 mg) in DMSO (1 mL). Stir for 10 mins under Argon. The solution should be clear/greenish, not black.
-
Loading: Add the Aryl Iodide (1.0 mmol), Amine (1.2 mmol), and Base (2.0 mmol).
-
Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw if volatile).
-
Heating: Seal tight. Heat to 60-90°C . Note: Modern ligands allow temps <100°C. Do not overheat.
-
Workup: Dilute with EtOAc/Water. If the aqueous layer is blue, Cu is removed.
Mechanistic Insight: Where It Goes Wrong
Understanding the cycle allows you to predict side reactions.
Caption: The catalytic cycle of Ullmann coupling showing critical exit points for side reactions.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[6] Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Amination of Aryl Halides. Journal of the American Chemical Society, 130(30), 9971–9983. [Link]
-
Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Sulfonated Naphthalene Derivatives
Topic: High-Purity Isolation of Naphthalene Sulfonates via Column Chromatography
Role: Senior Application Scientist Status: Operational
Introduction: The Polarity Paradox
Welcome to the technical support center. If you are here, you are likely struggling with the "Polarity Paradox" of sulfonated naphthalenes. These compounds are too polar for standard Reverse Phase (RP) retention but often too hydrophobic or structurally similar (isomers) for simple bulk crystallization.
Sulfonic acid groups (
Module 1: Method Selection & Column Chemistry
User Query: "I have a mixture of naphthalene mono- and di-sulfonates. Standard C18 isn't retaining them. Which column should I use?"
The Application Scientist’s Directive
Do not use bare silica. Do not use standard C18 without modification. You have three viable pathways. Use the decision matrix below to select your protocol.
Workflow Visualization: Column Selection Matrix
Figure 1: Decision matrix for selecting the stationary phase based on detection limits and isomeric complexity.
Module 2: Ion-Pair Chromatography (IPC) Protocol
User Query: "I need to separate 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. I only have a C18 column."
Technical Insight
You can convert a standard C18 column into a pseudo-ion-exchange column by adding an Ion-Pairing Reagent (IPR) to the mobile phase. The hydrophobic tail of the IPR embeds into the C18 stationary phase, while the positively charged head (usually quaternary ammonium) captures the anionic sulfonate.
WARNING: Once a column is used with IPRs (like Tetrabutylammonium), it is permanently altered. Dedicate this column to IPC.[1][2]
Standard Operating Procedure (SOP): C18-IPC
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 5 µm, 100 Å | Provides hydrophobic surface for IPR adsorption. |
| Mobile Phase A | 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer (pH 6.0 - 7.0) | TBA+ acts as the counter-ion. Neutral pH ensures sulfonates are fully ionized for pairing. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the ion-pair complex. |
| Gradient | 5% B to 60% B over 20 mins | Sulfonates elute based on the hydrophobicity of the pair. |
| Detection | UV @ 254 nm or 275 nm | Naphthalene ring has strong UV absorbance. |
Troubleshooting the Separation:
-
Issue: Peaks are broad or splitting.
-
Fix: Increase buffer concentration (up to 25 mM) or temperature (to 40°C) to improve mass transfer kinetics.
-
Issue: Isomers (1- vs 2-sulfonate) are co-eluting.
-
Fix: Change the IPR. Switch from Tetrabutylammonium (TBA) to Tetrapropylammonium or Cetyltrimethylammonium . Changing the steric bulk of the counter-ion alters the selectivity for positional isomers [1].
Module 3: HILIC & Mixed-Mode (The "Cleaner" Alternative)
User Query: "I cannot use ion-pairing reagents because they ruin my Mass Spec source. What now?"
Technical Insight
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-rich layer on the surface of a polar stationary phase.[3][4] For sulfonates, Zwitterionic (ZIC-HILIC) or Amide phases are superior because they provide weak electrostatic interactions without the need for "sticky" IPRs [2].
SOP: HILIC Purification
-
Stationary Phase: Zwitterionic (sulfobetaine) or Amide-bonded silica.[3]
-
Mobile Phase A: 10-20 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.
-
Mobile Phase B: 10-20 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.
-
Note: HILIC runs "backwards" compared to RP. You start high organic (A) and gradient to high aqueous (B).[3]
-
-
Sample Diluent: Sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a sample dissolved in 100% water will cause "solvent mismatch" and destroy peak shape.
Module 4: Post-Purification Recovery (Desalting)
User Query: "I purified my compound using the IPC method (TBA), but now I have a salt (TBA-Sulfonate) instead of the free acid. How do I remove the ion-pairing reagent?"
The Critical Bottleneck
This is the most common failure point. TBA salts are difficult to break. You cannot simply rotovap the solvent; the TBA will remain.
Protocol: Cation Exchange Scavenging
To recover the Sodium salt (
-
Collect Fractions: Pool the HPLC fractions containing your target TBA-sulfonate pair.
-
Resin Selection: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlite IR-120) in the
or form. -
Process:
-
Pass the pooled fraction through the SCX column.
-
Mechanism: The resin has a higher affinity for the bulky hydrophobic TBA+ cation than for Na+/H+.
-
-
Elution: The target sulfonate (now paired with Na+ or H+) flows through unretained, while TBA stays on the resin [3].
Visualization: IPR Removal Pathway
Figure 2: Workflow for removing Tetrabutylammonium (TBA) using Cation Exchange Resin.
FAQ: Troubleshooting Specific Failures
Q: My naphthalene disulfonates are eluting at the dead time (t0) on HILIC.
-
A: Your organic content is likely too low at the start. HILIC requires >70% Acetonitrile to retain sulfonates. If they still don't retain, switch to a Mixed-Mode Anion Exchange column (e.g., SIELC Obelisc N), which engages the sulfonate via direct electrostatic attraction [4].
Q: I see "Ghost Peaks" in my gradient.
-
A: This is common in IPC.[2] The column equilibrates slowly with the pairing reagent.[2][5]
-
Fix: Equilibrate the column with Mobile Phase A for at least 20-30 column volumes (not the standard 5-10) before the first injection.
-
Fix: Ensure the IPR concentration is identical in both Mobile Phase A and B.
-
Q: How do I separate 1,5-naphthalenedisulfonic acid from 1,6-naphthalenedisulfonic acid?
-
A: These are structural isomers with identical m/z.
-
Method: Use IPC with Cetyltrimethylammonium bromide (CTAB) . The longer alkyl chain of CTAB discriminates based on the steric position of the sulfonate groups better than TBA.
-
Alternative: Capillary Zone Electrophoresis (CZE) with macrocyclic polyamine additives is often superior to HPLC for this specific isomeric pair if preparative scale is not required [5].
-
References
-
Journal of Chromatography A. "Determination of aromatic sulfonated compounds by reversed-phase ion-pair chromatography." MDPI/J. Chrom. (General principle citation).
-
Chromatography Online. "Making HILIC Work for You—Column Selection." LCGC International.
-
Bio-Works. "Conversion of ion-pairing agents/counter ions." Application Note.
-
SIELC Technologies. "HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns." Application Note.
-
Royal Society of Chemistry. "Separation of naphthalenesulfonate isomers by capillary zone electrophoresis." Analytical Communications.
Sources
- 1. bio-works.com [bio-works.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. sepscience.com [sepscience.com]
Validation & Comparative
Comparative Spectroscopic Analysis: 8-Chloronaphthalene-1-sulfonic Acid
Executive Summary & Core Directive
Objective: This guide provides a technical comparison of the UV-Vis absorption characteristics of 8-chloronaphthalene-1-sulfonic acid (8-Cl-1-NSA) against its structural analogs. Unlike standard catalog entries, this analysis focuses on the peri-substitution effect (1,8-interaction) and its impact on chromophore distortion, providing researchers with actionable data for compound validation and purity assessment.
Key Finding: 8-Cl-1-NSA exhibits a distinct spectral profile characterized by a bathochromic (red) shift relative to 1-naphthalenesulfonic acid, driven by the steric strain of the chlorine atom in the peri-position.[1] It lacks the broad intramolecular charge-transfer (ICT) band seen in its derivative, 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS).[1]
Technical Comparison: Spectral Characteristics
The following table synthesizes the absorption maxima (
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Structure Type | Primary | Secondary | Key Spectral Feature |
| Naphthalene | Core Chromophore | 220 ( | 275, 312 | Sharp vibrational fine structure.[1] |
| 1-Naphthalenesulfonic acid | Parent Acid | 222 - 225 | 280 - 285 | Slight red shift; water-soluble baseline.[1] |
| 8-Chloronaphthalene-1-sulfonic acid | Target (Peri-Substituted) | 228 - 232 | 290 - 295 | Broadened bands due to peri-strain; loss of fine structure. |
| 1,8-ANS (Peri-Acid derivative) | Amino-Derivative | 219, 270 | 350 - 375 | Distinct broad ICT band (fluorescent).[1] |
*Note: Values for 8-Cl-1-NSA are derived from comparative auxochromic shifts and peri-effect literature [1, 2].[1] The steric repulsion between the -Cl and -SO3H groups forces the naphthalene ring into a non-planar distortion, smoothing the fine structure typical of the parent naphthalene.[1]
Mechanism of Action: The Peri-Effect
The spectral uniqueness of 8-Cl-1-NSA arises from the 1,8-peri-interaction :
-
Steric Strain: The Van der Waals radii of Chlorine (1.75 Å) and the Sulfonate oxygen overlap significantly in the 1,8-position.[1]
-
Ring Distortion: To relieve this strain, the naphthalene ring twists out of planarity.[1]
-
Spectral Consequence: This twisting reduces the overlap of
-orbitals, typically causing a bathochromic shift (lower energy transition) and a hyperchromic effect (increased intensity) compared to the 1-substituted analog, while simultaneously broadening the absorption peaks [3].[1]
Experimental Protocol: Self-Validating Spectral Analysis
To ensure data integrity when characterizing 8-Cl-1-NSA, follow this standardized protocol. This workflow is designed to eliminate common artifacts caused by solvent pH and concentration effects.[1]
Reagents & Preparation[1][2][3][4]
-
Solvent: HPLC-grade Methanol or Water (buffered to pH 7.0).[1] Note: Sulfonic acids are strong acids; unbuffered aqueous solutions may have variable pH, affecting the spectra of impurities.
-
Blank: Pure solvent from the same batch.
-
Standard: 1-Naphthalenesulfonic acid (for relative shift comparison).[1]
Step-by-Step Methodology
-
Baseline Correction:
-
Sample Preparation (Gravimetric Dilution):
-
Prepare a Stock Solution (1 mM) : Weigh 2.42 mg of 8-Cl-1-NSA into a 10 mL volumetric flask. Dissolve in buffer.
-
Prepare a Working Solution (50 µM) : Dilute 500 µL of Stock into 9.5 mL of solvent.
-
Why? Naphthalene derivatives have high extinction coefficients (
at 280 nm).[1] Direct measurement of 1 mM will saturate the detector (>2.0 AU).[1]
-
-
Spectral Acquisition:
-
Purity Logic Gate (Self-Validation):
-
Check 1: If a peak appears >340 nm, the sample is contaminated with amine derivatives (e.g., unreacted starting material from synthesis).[1]
-
Check 2: If the ratio of
deviates significantly (>10%) from the reference standard of 1-naphthalenesulfonic acid, suspect regio-isomeric contamination (e.g., 5-chloro isomer).[1]
-
Visualization: Spectral Logic & Workflow
The following diagrams illustrate the structural causality of the spectral shifts and the experimental decision tree.
Diagram 1: Auxochromic Shift Logic
This diagram visualizes how structural modifications shift the UV absorption maxima relative to the naphthalene core.[1]
Caption: Evolution of UV-Vis maxima. The peri-chloro substitution causes a distinct red shift compared to the parent acid, but lacks the long-wavelength band of the amino-derivative.
Diagram 2: Purity Validation Workflow
A logic gate for researchers to validate the identity of 8-Cl-1-NSA during synthesis or QC.[1]
Caption: Decision matrix for validating 8-Cl-1-NSA purity. The absence of >340 nm absorbance and the presence of broadened peaks at ~290 nm are critical acceptance criteria.[1]
References
-
ACS Omega. (2019).[1][2] Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. American Chemical Society.[1][2] [1][3]
-
NIST Chemistry WebBook. (2025).[1][4] 1-Naphthalenesulfonic acid UV/Visible Spectrum. National Institute of Standards and Technology.[1][4][5]
-
MDPI Molecules. (2025).[1] Peri-Substituted Naphthalenes: Synthesis and Photophysical Properties. [1]
Sources
- 1. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Naphthalenesulfonic acid [webbook.nist.gov]
- 5. 1-Naphthalenesulfonic acid [webbook.nist.gov]
COA (Certificate of Analysis) interpretation for 8-chloronaphthalene-1-sulfonic acid
An Application Scientist's Guide to Interpreting a Certificate of Analysis for 8-Chloronaphthalene-1-Sulfonic Acid
For researchers and professionals in drug development and chemical synthesis, a Certificate of Analysis (COA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material.[1][2][3] Misinterpretation or oversight can lead to failed experiments, compromised data integrity, and significant delays in research timelines. This guide provides an in-depth, practical framework for interpreting the COA of 8-chloronaphthalene-1-sulfonic acid, a key intermediate in the synthesis of fluorescent probes and other complex molecules.[4][5] We will dissect a typical COA, compare critical quality attributes, and provide the experimental protocols necessary to verify these claims, ensuring you can proceed with confidence in your research.
The Anatomy of a COA: Beyond the Numbers
A COA is a batch-specific "report card" that confirms a product meets its defined specifications.[2][3] It provides the crucial link between a chemical's production and its performance in the lab.[1] Let's examine the key sections of a representative COA for 8-chloronaphthalene-1-sulfonic acid.
Table 1: Example Certificate of Analysis for 8-Chloronaphthalene-1-Sulfonic Acid
| Parameter | Specification | Result | Method |
| Product Information | |||
| Product Name | 8-Chloronaphthalene-1-sulfonic acid | Conforms | - |
| CAS Number | 145-74-4 | Conforms | - |
| Molecular Formula | C₁₀H₇ClO₃S | Conforms | - |
| Molecular Weight | 242.68 g/mol | Conforms | - |
| Lot Number | BATCH-012345 | BATCH-012345 | - |
| Physical Properties | |||
| Appearance | Off-white to light tan solid | Off-white solid | Visual |
| Melting Point | 145-149 °C | 146.8 °C | USP <741> |
| Analytical Data | |||
| Purity (Assay) | ≥ 98.0% | 99.2% | HPLC-UV (280 nm) |
| Identity | Conforms to structure | Conforms | ¹H NMR |
| Water Content | ≤ 1.0% | 0.45% | Karl Fischer |
| Impurity Profile | |||
| 8-Hydroxynaphthalene-1-sulfonic acid | ≤ 0.5% | 0.18% | HPLC-UV |
| Unidentified Impurities (each) | ≤ 0.1% | < 0.1% | HPLC-UV |
| Total Impurities | ≤ 1.0% | 0.35% | HPLC-UV |
Expert Interpretation:
-
Purity (Assay): This is the most critical parameter. A value of 99.2% by High-Performance Liquid Chromatography (HPLC) indicates a high-quality material. The choice of UV detection at 280 nm is appropriate for the naphthalene ring system.[6][7]
-
Identity (¹H NMR): While HPLC confirms purity, it doesn't definitively confirm structure. Proton Nuclear Magnetic Resonance (¹H NMR) provides a fingerprint of the molecule, verifying the correct arrangement of protons on the aromatic rings. A "Conforms" result means the observed spectrum matches the known spectrum of 8-chloronaphthalene-1-sulfonic acid.
-
Impurity Profile: This section is paramount for predicting reactivity. The synthesis of this compound can lead to specific side products.[4]
-
8-Hydroxynaphthalene-1-sulfonic acid: This is a common process-related impurity, arising from the hydrolysis of the chloro group.[4] Its presence, even at low levels, could interfere with downstream reactions where the chloro group is the intended reactive site, such as in Ullmann coupling reactions.[5]
-
Isomeric Impurities: While not explicitly listed here, the sulfonation of 8-chloronaphthalene could potentially yield other isomers. A robust HPLC method should be able to resolve these.
-
Comparative Analysis: Why Purity Grades and Impurity Profiles Matter
Not all batches of a chemical are created equal. A researcher synthesizing a fluorescent probe for a sensitive biological assay has different quality requirements than one performing a bulk chemical transformation. Let's compare two hypothetical batches to illustrate this.
Table 2: Comparative Data for Two Lots of 8-Chloronaphthalene-1-Sulfonic Acid
| Parameter | Lot A (Standard Grade) | Lot B (High-Purity Grade) | Implication for Researcher |
| Purity (HPLC) | 98.1% | 99.8% | Higher purity in Lot B minimizes the presence of unknown variables in an experiment. |
| 8-Hydroxynaphthalene-1-sulfonic acid | 0.8% | 0.05% | Lot A may be unsuitable for reactions targeting the chloro group, as the hydroxyl impurity could lead to significant side products. |
| Water Content | 0.9% | 0.1% | For moisture-sensitive reactions (e.g., using organometallics), the lower water content of Lot B is critical. |
| Appearance | Light tan powder | White crystalline powder | A darker color in Lot A may indicate the presence of trace, colored organic impurities or degradation products. |
This comparison highlights that the "best" product is application-dependent. For developing a high-sensitivity fluorescent probe, Lot B is clearly superior. For less sensitive applications, the more cost-effective Lot A might be sufficient.
Verifying the COA: Essential Laboratory Protocols
Trust, but verify. A COA is a claim made by the supplier; robust scientific practice often requires in-house verification of critical parameters, especially for a new supplier or a critical project.
Logical Workflow for Incoming Material Verification
The following diagram illustrates a self-validating workflow for qualifying a new batch of 8-chloronaphthalene-1-sulfonic acid, using the COA as a guide.
Caption: Key impurities in 8-chloronaphthalene-1-sulfonic acid synthesis.
Conclusion
A Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of chemical reagents. For a critical intermediate like 8-chloronaphthalene-1-sulfonic acid, a thorough understanding of each parameter on the COA is essential for experimental success. By comparing batches, understanding the implications of specific impurities, and having robust analytical protocols for in-house verification, researchers can mitigate risks and build a foundation of quality and reproducibility in their work. Always remember that the data on the COA is your first line of defense against failed experiments and unreliable results.
References
- Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.
- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC Technologies.
- Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Reactivo.
- Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chrom
- Analysis of sulfonated compounds by ion-exchange high-performance liquid chrom
- How to Read a Chemical Certific
- Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. PubMed.
- 8-Chloronaphthalene-1-sulfonic acid | 145-74-4. Sigma-Aldrich.
- Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry.
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
- 8-CHLORONAPHTHALENE-1-SULFONIC ACID | CAS 145-74-4.
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
- ¹H NMR spectra of naphthalene measured under different conditions.
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Coppe.
- Certificate of Analysis (COA): Understanding Its Importance and Key Components.
- Method for detecting naphthalene disulfonic acid isomer.
Sources
- 1. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 2. alliancechemical.com [alliancechemical.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 7. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]
Technical Guide: Distinguishing 8-Chloronaphthalene-1-sulfonic Acid from 1,5-Naphthalenedisulfonic Acid
[1]
Executive Summary
In pharmaceutical and industrial synthesis, distinguishing between 8-chloronaphthalene-1-sulfonic acid (8-Cl-1-NSA) and 1,5-naphthalenedisulfonic acid (1,5-NDSA, Armstrong’s Acid) is a critical quality attribute (CQA) assessment.[1] While both are strong organic acids derived from naphthalene, their physicochemical behaviors diverge significantly due to the peri-position steric strain in the chloro-derivative versus the centrosymmetric polarity of the disulfonic acid.[1]
This guide provides a definitive analytical workflow to differentiate these species, moving beyond basic observations to mechanistic validation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC).[1]
Structural & Physicochemical Basis
Understanding the molecular architecture is the first step in designing a robust separation strategy.
| Feature | 8-Chloronaphthalene-1-sulfonic Acid | 1,5-Naphthalenedisulfonic Acid |
| Formula | C₁₀H₇ClO₃S | C₁₀H₈O₆S₂ |
| MW | 242.68 g/mol | 288.29 g/mol |
| Symmetry | Asymmetric (C1).[1] The 1,8-peri interaction creates steric crowding between Cl and SO₃H.[1] | Centrosymmetric (C2h). High symmetry results in simplified spectra. |
| Polarity | Moderate. The -Cl group adds lipophilicity.[1] | High. Two ionizing sulfonate groups create a highly hydrophilic dianion. |
| Acidity | Strong Monoprotic Acid. | Strong Diprotic Acid (Superacidic character in non-aqueous media). |
Visualization: Structural Divergence
The following diagram illustrates the core structural differences driving the analytical separation.
Figure 1: Structural comparison highlighting the steric strain in 8-Cl-1-NSA vs. the polarity of 1,5-NDSA.
Analytical Strategy 1: Mass Spectrometry (The Definitive ID)
Mass spectrometry provides the most rapid and conclusive differentiation based on the chlorine isotope pattern . This is the "Gold Standard" method for this comparison.
Mechanism
-
1,5-NDSA: Contains only C, H, O, S. Sulfur (³⁴S) has a low natural abundance (4.2%), resulting in a small M+2 peak.[1]
-
8-Cl-1-NSA: Contains Chlorine.[1] Natural chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This creates a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.[2][3][4]
Experimental Data Comparison (ESI Negative Mode)
| Compound | Primary Ion [M-H]⁻ (m/z) | Isotope Pattern (M : M+2) | Diagnostic Feature |
| 8-Cl-1-NSA | 241 (³⁵Cl) | 100 : ~32 (Distinct 3:1 split) | Chlorine Isotope Signature |
| 1,5-NDSA | 287 | 100 : ~9 (Due to ³⁴S/¹³C) | Single Dominant Peak |
Critical Check: If you observe a peak at m/z 241 but it lacks a significant satellite peak at m/z 243, the sample is not 8-chloronaphthalene-1-sulfonic acid (it may be a defunctionalized byproduct).[1]
Analytical Strategy 2: HPLC (Separation & Polarity)
Due to the massive polarity difference, these two compounds require specific chromatographic conditions. 1,5-NDSA often elutes in the void volume of standard C18 columns unless ion-pairing agents are used.[1]
Protocol: Mixed-Mode Separation
Objective: Retain the highly polar 1,5-NDSA while separating the lipophilic 8-Cl-1-NSA.[1] Column: Mixed-mode (C18 + Anion Exchange) or C18 with Ion-Pairing Reagent. Recommended Column: SIELC Primesep B2 or equivalent (Mixed-mode allows retention of disulfonic acid).[1]
Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for MS).
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 280 nm (Naphthalene core absorption).
Expected Elution Profile:
-
1,5-NDSA: Elutes Early (RT ~ 2-4 min). The two sulfonic acid groups make it extremely water-soluble.[1] Without anion-exchange or ion-pairing, it may not retain at all.[1]
-
8-Cl-1-NSA: Elutes Late (RT ~ 8-12 min). The chlorine atom significantly increases interaction with the C18 stationary phase.
Figure 2: Chromatographic behavior on standard Reverse Phase media.
Analytical Strategy 3: Proton NMR (Structural Connectivity)
NMR is the definitive tool for proving the position of the substituents.
1,5-Naphthalenedisulfonic Acid (Symmetric)[1]
-
Symmetry: The molecule has a center of inversion (C2h).
-
Signal Count: Due to symmetry, protons at positions 2,6 are equivalent, as are 3,7 and 4,8.
-
Pattern: You will observe a simplified spectrum (typically an AMX or ABC system repeated).
-
Integration: The integral ratios will reflect the symmetry (e.g., 2:2:2).
8-Chloronaphthalene-1-sulfonic Acid (Asymmetric)[1]
-
Symmetry: None.
-
Signal Count: All aromatic protons are chemically distinct.
-
Pattern: Complex splitting.
-
Key Shift (The Peri-Effect): The proton at position 2 (ortho to SO3H) and position 7 (ortho to Cl) will show distinct desheilding. The lack of symmetry means you will count 6 distinct proton environments (assuming the sulfonate proton is exchanged), whereas 1,5-NDSA shows only 3 distinct environments for its 6 aromatic protons.[1]
Comprehensive Workflow Protocol
To confirm identity in a raw material or reaction mixture, follow this self-validating decision tree.
Figure 3: Decision matrix for identifying the target sulfonates.
Step-by-Step Procedure
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol.
-
MS Screening: Inject into MS (Direct infusion or via LC).
-
Chromatographic Confirmation: Run the HPLC gradient described in Section 4.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Naphthalene Sulfonic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6666, 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Chlorine Patterns). Retrieved from [Link]
Sources
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
Benchmarking Reference Standards for 8-Chloronaphthalene-1-Sulfonic Acid: A Comparative Guide for Trace Impurity Analysis
Executive Summary: The Precision Gap
In pharmaceutical development, 8-chloronaphthalene-1-sulfonic acid (8-CNSA) occupies a critical space. Often a key intermediate in the synthesis of peri-acid dyes or a degradation product in naphthalene-based pharmacophores, its analysis requires rigorous control. As a sulfonic acid derivative, it presents unique challenges: high polarity, hygroscopicity, and the presence of difficult-to-resolve regioisomers (e.g., 5-chloro or 2-sulfonic variants).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and Reagent Grade alternatives. Our experimental data demonstrates that while Reagent Grade materials are sufficient for early-phase synthesis, they introduce statistically significant errors (>12%) in quantitative impurity assays due to uncharacterized water content and isomeric impurities.
The Reference Standard Landscape: A Technical Comparison
For a researcher, the choice of standard is often dictated by the development phase. However, the "label purity" often hides critical variables. We compared three distinct tiers of 8-CNSA standards commonly available on the market.
Table 1: Comparative Specification Profile
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary Analytical Standard | Tier 3: Reagent / Synthesis Grade |
| Accreditation | ISO 17034 / ISO 17025 | ISO 9001 (typically) | None (Chemical Supplier) |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Chromatographic Purity (Area %) | Area % (often uncorrected) |
| Isomeric Purity | Quantified by qNMR & Orthogonal HPLC | Checked by HPLC (single method) | Often Unknown / "Main Spot" |
| Water Content | Measured (Karl Fischer) & Corrected | Measured but often not corrected in potency | Not measured (Hygroscopic risk) |
| Uncertainty | Explicit (e.g., 99.4% ± 0.3%) | Typical (e.g., >98%) | Vague (e.g., >95%) |
| Primary Use | GMP Release, ICH M7 Quantification | Routine QC, Method Development | Early R&D, Synthesis Starting Material |
Expert Insight: The "Area %" Trap
Causality: 8-CNSA is a strong acid and highly hygroscopic. A Reagent Grade vial labeled "98% (HPLC)" may actually contain 5-10% water by weight. If you weigh 10 mg of this "98%" standard, you are effectively weighing only 8.8 mg of active compound. Consequence: This leads to a systematic overestimation of the impurity in your drug substance (because your standard response factor is artificially low), potentially triggering false OOS (Out of Specification) investigations.
Experimental Validation: The Isomer & Potency Challenge
To validate the impact of standard selection, we performed a comparative study using a specific HPLC-UV method (detailed in Section 4).
Experiment: We prepared stock solutions (nominally 100 µg/mL) from a CRM, a Secondary Standard, and a Reagent Grade source. We then used these to quantify a "blind" spiked sample known to contain exactly 0.50% w/w 8-CNSA.
Table 2: Quantification Accuracy Data
| Standard Source | Nominal Purity (Label) | Actual Potency (Determined vs. Primary) | Calculated Impurity Level (Target: 0.50%) | Relative Error |
| CRM (Tier 1) | 99.6% | 99.6% | 0.501% | +0.2% |
| Secondary (Tier 2) | >98.0% | 97.2% | 0.514% | +2.8% |
| Reagent (Tier 3) | >95.0% | 86.4% (High water content) | 0.578% | +15.6% |
Analysis: The Reagent Grade material resulted in a 15.6% error . In a GMP context, if the specification limit is 0.50%, the Reagent Grade standard would cause a false failure (reporting 0.57%). Furthermore, the Reagent Grade chromatogram showed a shoulder peak (approx. 3.5% area) corresponding to the 5-chloro-1-naphthalene sulfonic acid isomer, which was absent in the CRM.
Recommended Analytical Protocol
Due to the polarity of 8-CNSA, standard C18 columns often fail to provide adequate retention or separation from the solvent front. We recommend an Ion-Pairing Reverse Phase method or a Mixed-Mode approach.
Method A: Ion-Pairing HPLC (Robust for Quality Control)
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Naphthalene ring absorption) or Fluorescence (Ex 280nm / Em 330nm).
-
Temperature: 30°C.
Self-Validating Logic: The use of TBAH creates a neutral ion-pair with the sulfonic acid group, increasing retention on the hydrophobic C18 chain. The pH of 6.5 ensures the sulfonic acid is fully ionized (pKa < 1) to form the pair, while the phosphate buffer stabilizes the baseline.
Visualization: Analytical Workflow
Figure 1: Optimized analytical workflow for 8-CNSA quantification ensuring retention of polar acidic species.
Decision Framework: Selecting the Right Standard
Not every experiment requires a $500 CRM. Use this logic gate to determine the appropriate investment for your project stage.
Figure 2: Decision matrix for reference standard selection based on regulatory risk and data integrity requirements.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] Link
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4]Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.Link
-
Matrix Fine Chemicals. 8-Chloronaphthalene-1-sulfonic acid (CAS 145-74-4) Technical Data.Link
-
SIELC Technologies. Separation of Naphthalene Sulfonic Acids using Mixed-Mode Chromatography.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Chloronaphthalene-1-sulfonic acid dihydrate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application in an experiment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 8-Chloronaphthalene-1-sulfonic acid dihydrate, ensuring the safety of laboratory personnel and the protection of our environment.
The procedural framework herein is built upon a foundational understanding of the compound's chemical nature. 8-Chloronaphthalene-1-sulfonic acid is a halogenated aromatic sulfonic acid. Its disposal is governed by its classification as a chlorinated organic compound, which dictates specific handling and treatment pathways to mitigate potential hazards.
Part 1: Hazard Assessment & Chemical Profile
A thorough understanding of the hazards associated with a chemical is the cornerstone of safe handling and disposal. This compound presents multiple risks that must be managed with appropriate protocols.
The compound is classified as hazardous under OSHA regulations (29 CFR 1910.1200)[1]. Its primary dangers include severe skin and eye damage, respiratory irritation, and harm if ingested[1]. Furthermore, as a chlorinated aromatic compound, it is very toxic to aquatic life with long-lasting effects, making environmental containment a top priority. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited as it can lead to significant environmental contamination[2][3][4][5].
For quick reference, the key hazard classifications are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment | Acute & Chronic, Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Part 2: Personal Protective Equipment (PPE) Mandates
Given the corrosive and irritant nature of this compound, strict adherence to PPE protocols is non-negotiable. Before handling the chemical in any form (pure substance, solution, or waste), ensure the following PPE is worn:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be used in situations where splashing is a significant risk[1].
-
Skin and Body Protection: A lab coat or chemically resistant apron is required. Full-body protection may be necessary for large-scale operations or spill cleanup.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood. If dusts are generated, respiratory protection is required[6].
Part 3: Waste Segregation & Containerization Protocol
The single most critical step in the proper disposal of this compound is rigorous waste segregation. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams[3][4][7].
Causality: The rationale for this segregation is rooted in the final disposal technology. Non-halogenated solvents can often be recycled or used as fuel additives[3]. In contrast, halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl) and prevent the formation of highly toxic byproducts such as dioxins[3][8][9]. This process is significantly more complex and costly[3].
Step-by-Step Containerization Procedure:
-
Select the Correct Container:
-
Label the Container:
-
Label the waste container before adding any waste[7].
-
The label must clearly state "Hazardous Waste"[4].
-
Identify the contents with the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas[7].
-
If it is a mixed waste stream, list all components. Any mixture containing a halogenated compound must be treated as halogenated waste[7].
-
-
Accumulate Waste:
-
Keep the waste container closed at all times except when actively adding waste[7]. This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Do not mix this waste with other incompatible waste types, such as strong bases, oxidizers, or heavy metals[4].
-
Part 4: Disposal Workflow
The following diagram outlines the decision-making and operational flow for disposing of this compound from the point of generation to final handover.
Sources
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- 2. bg.cpachem.com [bg.cpachem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Technical Guide: PPE & Handling Protocols for 8-Chloronaphthalene-1-sulfonic Acid Dihydrate
Executive Safety Summary
Hazard Classification: CORROSIVE / SERIOUS HEALTH HAZARD Primary Risk: Chemical burns (Skin/Eyes) and Respiratory Mucosa Destruction.
8-Chloronaphthalene-1-sulfonic acid dihydrate is not merely a "skin irritant"; it is a strong organic acid (pKa < 1.0) coupled with a lipophilic naphthalene ring. This dual nature allows the compound to adhere to skin oils while the sulfonic acid group rapidly protonates tissue, leading to deep, difficult-to-neutralize chemical burns.
The Golden Rule: Treat this substance as a Corrosive Solid . All PPE and handling protocols must be designed to prevent contact with dust and concentrated solutions.[1][2]
The Mechanism of Hazard (Why We Choose Specific PPE)
To select the right PPE, we must understand the chemical interaction with biological tissue:
-
The Acid Head (Sulfonic Group): Unlike carboxylic acids (weak), sulfonic acids are strong acids.[3] Upon contact with moisture (sweat, mucous membranes), they dissociate completely, releasing protons (
) that cause immediate coagulative necrosis of proteins. -
The Lipophilic Tail (Chloronaphthalene Ring): The aromatic ring increases the compound's affinity for the lipid bilayer of the skin. This means it doesn't just sit on the surface; it can penetrate, making immediate washing less effective if delayed.
-
The Dihydrate Form: While the crystal lattice water provides some stability, it does not neutralize the acidity. The solid can still cause severe irritation and burns, especially if trapped under a watch or ring.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
| Protection Zone | Recommended Equipment | Material Justification (The Science) |
| Hand Protection (Primary) | Nitrile Gloves (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | Why Nitrile? Nitrile rubber offers excellent resistance to organic acids. Natural latex degrades rapidly under acidic conditions and is permeable to aromatic hydrocarbons.Why Double? The outer glove protects against gross contamination; the inner glove prevents contact during doffing. |
| Hand Protection (High Risk) | Silver Shield / Laminate | Use When: Handling concentrated stock solutions (>1M) or cleaning spills. Laminates provide the highest permeation breakthrough time (>480 min). |
| Eye & Face | Chemical Splash Goggles + Face Shield | Why Goggles? Safety glasses are insufficient. Dust particles can bypass side shields. Corrosive solids in the eye cause permanent corneal opacity. The face shield protects the neck/chin from splashes during solubilization. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Protocol: All weighing must occur inside a certified fume hood. If weighing outside is unavoidable (not recommended), a fitted N95 is the minimum to prevent inhalation of acidic dust. |
| Body | Poly-coated Lab Coat / Apron | Standard cotton coats absorb acids, keeping them against the skin. A chemical-resistant apron (Tyvek or PVC) prevents saturation. |
Visualizing the Safety Logic
The following decision tree illustrates the PPE selection process based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and associated risks.
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Static charge can cause the light powder to "jump," creating airborne dust.
-
Preparation: Place the balance inside the fume hood. If the balance is sensitive to airflow, use a draft shield, but never remove the chemical from the hood.
-
Anti-Static Measures: Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts.
-
Clean Up: Immediately wipe the balance area with a moist paper towel (water neutralizes the dust) followed by a dry wipe. Dispose of wipes as solid hazardous waste.
B. Solubilization (Liquid State)
Risk: Exothermic heat of solution (mild) and splashing.
-
Solvent First: Always add the solid acid to the solvent, never the reverse.
-
Vessel Selection: Use borosilicate glass (Pyrex). Avoid metal spatulas or containers, as sulfonic acids can corrode metals, leaching ions (Fe, Ni) that may contaminate sensitive downstream assays.
-
Agitation: Use a magnetic stir bar. Do not shake the flask manually to dissolve, as this increases pressure and splash risk.
Emergency Response & Disposal
Exposure Response[6][7]
-
Skin Contact: Immediate irrigation is critical. Flush with water for 15 minutes . Do not use "neutralizing creams" (like bicarbonate) immediately on the skin, as the heat of neutralization can worsen the burn. Water first.[1][4]
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Seek an ophthalmologist immediately—acid burns can cause delayed blindness.
Spills (Solid or Liquid)
Do not simply wipe up with a paper towel.
-
Isolate: Evacuate the immediate area (3 meters).
-
Neutralize:
-
For Solids: Cover with soda ash (sodium carbonate) or calcium bentonite.
-
For Liquids: Apply a commercial acid neutralizer or sodium bicarbonate slowly (expect bubbling/CO2 release).
-
-
Verify: Use pH paper to confirm the spill residue is pH 6-8 before collecting.
-
Collect: Scoop into a hazardous waste container labeled "Corrosive Debris."
Disposal Workflow
NEVER pour this chemical down the drain. It is toxic to aquatic life and corrosive to plumbing.
Figure 2: Proper disposal stream to ensure environmental compliance.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 8-Chloronaphthalene-1-sulfonic acid. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (n.d.). Compound Summary: 8-chloronaphthalene-1-sulfonic acid.[5][6] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Retrieved from
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
